rac Rivastigmine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of rac-Rivastigmine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) used in the management of dementia associated with Alzheimer's and Parkinson's diseases. This document further explores the potential implications of deuterium substitution in the form of rac-Rivastigmine-d6, based on the principles of the kinetic isotope effect. While direct comparative experimental data for rac-Rivastigmine-d6 is not publicly available, this guide synthesizes the known pharmacology of Rivastigmine with the theoretical advantages of deuteration to provide a forward-looking perspective for researchers. Detailed experimental protocols for the evaluation of cholinesterase inhibitors and their pharmacokinetic profiling are also presented, alongside illustrative diagrams of key pathways and workflows.
Introduction
Rivastigmine is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2][3]. Its therapeutic efficacy in treating cognitive decline is attributed to its ability to increase the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and learning, by preventing its enzymatic degradation[1][4][5]. The dual inhibition of both AChE and BChE is a distinguishing feature of Rivastigmine, as BChE levels are known to increase in the progression of Alzheimer's disease and can take over the function of acetylcholine hydrolysis[4][6].
The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a promising approach in drug development to favorably alter the pharmacokinetic profiles of therapeutic agents[7]. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life and improved therapeutic window[7].
This guide focuses on rac-Rivastigmine-d6, a deuterated form of Rivastigmine. While it is commercially available as a labeled compound for use as an internal standard in analytical assays, its pharmacological profile has not been extensively reported in peer-reviewed literature. Therefore, this document will first detail the established mechanism of action of Rivastigmine and then discuss the theoretical impact of deuteration on its activity and pharmacokinetics.
Mechanism of Action of Rivastigmine
The primary mechanism of action of Rivastigmine is the inhibition of both AChE and BChE. This inhibition is characterized as "pseudo-irreversible" because Rivastigmine forms a covalent carbamoyl-enzyme complex that is slow to hydrolyze, resulting in a prolonged duration of enzyme inactivation that outlasts the plasma half-life of the drug itself[2][3][8].
The process involves two main steps:
-
Reversible Binding: Rivastigmine initially binds reversibly to the active site of the cholinesterase enzyme.
-
Carbamoylation: Subsequently, the carbamate moiety of Rivastigmine is transferred to the serine residue in the active site of the enzyme, forming a stable, carbamoylated enzyme. This step releases the decarbamylated metabolite, NAP226-90[1].
The slow rate of decarbamoylation (hydrolysis of the carbamoyl-enzyme bond) ensures a sustained inhibition of the enzyme's ability to break down acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
References
- 1. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]
- 6. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Racemic Rivastigmine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Rivastigmine-d6. This deuterated analog of Rivastigmine is a crucial tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical methods. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.
Synthesis of Racemic Rivastigmine-d6
The synthesis of racemic Rivastigmine-d6 can be adapted from established methods for the non-deuterated compound. A common and efficient approach begins with 3-hydroxyacetophenone. The key step for introducing the deuterium labels is the use of a deuterated methylating agent during the formation of the dimethylamino group.
A plausible synthetic pathway is initiated with the reductive amination of 3-hydroxyacetophenone. This is followed by N-methylation using a deuterated source, and finally carbamoylation to yield the target molecule.
Synthetic Scheme
Caption: Synthetic pathway for racemic Rivastigmine-d6.
Experimental Protocols
Step 1: Synthesis of 3-(1-aminoethyl)phenol
-
To a solution of 3-hydroxyacetophenone in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(1-aminoethyl)phenol, which can be used in the next step without further purification.
Step 2: Synthesis of (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol
-
To a solution of 3-(1-aminoethyl)phenol in formic acid, add deuterated paraformaldehyde (paraformaldehyde-d2).
-
Heat the mixture to 100°C and stir for 8 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol.
Step 3: Synthesis of Racemic Rivastigmine-d6
-
Dissolve (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol in anhydrous toluene.
-
Add a suitable base, such as potassium hydroxide.
-
To this mixture, add N-ethyl-N-methylcarbamoyl chloride dropwise at room temperature.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic Rivastigmine-d6.
Characterization of Racemic Rivastigmine-d6
The synthesized racemic Rivastigmine-d6 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed to determine the purity of the synthesized compound.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01 M ammonium acetate buffer (pH 4.0) (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 220 nm[1] |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 4-6 minutes |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of racemic Rivastigmine-d6 and the degree of deuterium incorporation.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₁₄H₁₆D₆N₂O₂[2][3] |
| Molecular Weight | 256.37 g/mol [3] |
| Expected [M+H]⁺ Ion | m/z 257.21 |
| Key Fragment Ions | Fragmentation of the dimethylamino-d6 ethyl side chain is expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels. The spectra of Rivastigmine-d6 will be similar to that of non-deuterated Rivastigmine, with the key difference being the absence of the signal corresponding to the N-methyl protons.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~7.00 | d | 1H | Ar-H |
| ~6.90 | s | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~3.40 | q | 1H | -CH (CH₃)N- |
| ~3.30 | q | 2H | -N-CH ₂CH₃ |
| ~2.95 | s | 3H | -N(CH ₃)C=O |
| ~1.35 | d | 3H | -CH(C H₃)N- |
| ~1.20 | t | 3H | -N-CH₂C H₃ |
Note: The signal for the N(CD₃)₂ protons at ~2.2 ppm in the non-deuterated spectrum will be absent.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C =O |
| ~151 | Ar-C -O |
| ~139 | Ar-C |
| ~129 | Ar-C H |
| ~121 | Ar-C H |
| ~118 | Ar-C H |
| ~116 | Ar-C H |
| ~64 | -C H(CH₃)N- |
| ~44 | -N-C H₂CH₃ |
| ~34 | -N(C H₃)C=O |
| ~21 | -CH(C H₃)N- |
| ~13 | -N-CH₂C H₃ |
Note: The signal for the N(CD₃)₂ carbons will appear as a multiplet with a lower intensity due to C-D coupling and longer relaxation times.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required quality standards for its intended use as an internal standard.
Caption: Workflow for the synthesis and characterization of racemic Rivastigmine-d6.
This technical guide provides a foundational understanding for the synthesis and characterization of racemic Rivastigmine-d6. Researchers and drug development professionals can use this information to produce and qualify this essential tool for their analytical needs. It is recommended that all synthetic and analytical procedures be carried out by trained personnel in a suitably equipped laboratory, adhering to all relevant safety protocols.
References
A Technical Guide to Sourcing and Utilizing rac-Rivastigmine-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac-Rivastigmine-d6, a deuterated analog of the cholinesterase inhibitor Rivastigmine. This document outlines key suppliers, the importance and process of obtaining a Certificate of Analysis (CoA), and a detailed experimental protocol for its use as an internal standard in pharmacokinetic studies.
Sourcing rac-Rivastigmine-d6: A Comparative Supplier Overview
The selection of a reliable supplier is a critical first step in ensuring the quality and accuracy of research data. rac-Rivastigmine-d6 is available from several reputable suppliers, primarily as the free base or as a tartrate salt. Below is a summary of key information from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| LGC Standards | rac Rivastigmine-d6 | 194930-04-6 | C₁₄H₁₆D₆N₂O₂ | 256.37 | Certificate of Analysis and Safety Data Sheet are available.[1][2] |
| This compound Tartrate Salt | 105601-20-5 (unlabeled free base) | C₁₈H₂₂D₆N₂O₈ | 406.46 | Certificate of Analysis and Safety Data Sheet are available.[3] | |
| Santa Cruz Biotechnology | This compound Tartrate Salt | 105601-20-5 | C₁₈H₂₂D₆N₂O₈ | 406.46 | For Research Use Only. Certificate of Analysis available for lot-specific data.[4] |
| MedChemExpress | (Rac)-Rivastigmine-d6 | 194930-04-6 | C₁₄H₁₆D₆N₂O₂ | 256.37 | Labeled racemic Rivastigmine.[5] |
| TeraGenomics | This compound Tartrate Salt | Not Specified | Not Specified | Not Specified | Available in 10mg pack size.[6] |
| Mithridion | This compound Tartrate Salt | Not Specified | Not Specified | Not Specified | Available in 1mg pack size.[7] |
| CWS ABROAD | This compound | 194930-04-6 | Not Specified | Not Specified | Product code: TRC-R541002-1MG.[8] |
The Certificate of Analysis: Your Guarantee of Quality
A Certificate of Analysis (CoA) is a crucial document that provides detailed information about the specific batch of a chemical compound. It is an essential component of laboratory quality assurance and is indispensable for interpreting experimental results with confidence.
Key Parameters Found on a CoA:
-
Identity: Confirmation of the compound's structure, typically determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity: The percentage of the desired compound in the sample, often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Isotopic Enrichment: For deuterated standards, this specifies the percentage of deuterium incorporation at the labeled positions.
-
Residual Solvents: Information on the presence of any solvents remaining from the synthesis and purification processes.
-
Date of Analysis and Expiry: Indicates the timeframe for which the data is considered valid.
Obtaining a Certificate of Analysis:
Experimental Protocol: Quantification of Rivastigmine in Human Plasma using a Deuterated Internal Standard
rac-Rivastigmine-d6 is an ideal internal standard for the quantitative analysis of Rivastigmine in biological matrices due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass that allows for differentiation by mass spectrometry.
This protocol describes a general workflow for a pharmacokinetic study involving the analysis of Rivastigmine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with rac-Rivastigmine-d6 as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma sample, add a known concentration of rac-Rivastigmine-d6 solution (internal standard).
-
Alkalinize the plasma sample by adding a small volume of a basic solution (e.g., 1 M NaOH).
-
Add an extraction solvent (e.g., a mixture of 1-butanol and n-hexane).
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Perform a back-extraction into an acidic solution to further purify the sample.
-
Evaporate the final extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition for Rivastigmine: Monitor the transition from the precursor ion (parent molecule) to a specific product ion.
-
MRM Transition for Rivastigmine-d6: Monitor the transition from the deuterated precursor ion to its corresponding product ion. The 6 Dalton mass difference will be observed in the precursor ion.
-
-
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Rivastigmine to the peak area of rac-Rivastigmine-d6 against the known concentrations of Rivastigmine standards.
-
Determine the concentration of Rivastigmine in the plasma samples by interpolating their peak area ratios on the calibration curve.
Visualizing Workflows and Pathways
To further clarify the processes involved in sourcing and utilizing rac-Rivastigmine-d6, the following diagrams have been generated using the DOT language.
Caption: Sourcing and Verification Workflow for rac-Rivastigmine-d6.
References
- 1. This compound | CAS 194930-04-6 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 194930-04-6 | LGC Standards [lgcstandards.com]
- 3. This compound Tartrate Salt | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Tartrate Salt 10mg | teragenomics [gene.genprice.com]
- 7. This compound Tartrate Salt 1mg | Mithridion [mithridion.com]
- 8. cwsabroad.com [cwsabroad.com]
A Technical Guide to the Isotopic Purity and Stability of rac-Rivastigmine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of racemic (rac)-Rivastigmine-d6, a deuterated analog of the cholinesterase inhibitor Rivastigmine. This document is intended to serve as a resource for professionals in drug development and research who utilize isotopically labeled compounds as internal standards in pharmacokinetic studies, in metabolic profiling, or as active pharmaceutical ingredients with potentially altered metabolic properties.
Introduction to rac-Rivastigmine-d6
rac-Rivastigmine-d6 is a stable isotope-labeled version of Rivastigmine, where six hydrogen atoms on the two N-methyl groups of the dimethylamino moiety have been replaced with deuterium. This specific labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to Rivastigmine but can be distinguished by its higher mass.[1][2] Deuteration can also potentially alter the metabolic profile of a drug, a strategy sometimes employed to improve pharmacokinetic properties.[3][4][5]
Chemical Structure:
Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the molecule that contains the desired number of deuterium atoms and the distribution of other isotopic species. While specific batch data can be found in the Certificate of Analysis from the supplier, general specifications and methodologies for its determination are outlined below.
Quantitative Data on Isotopic Purity
Quantitative data on the isotopic purity of commercially available rac-Rivastigmine-d6 is not extensively published in peer-reviewed literature. However, product specifications from various suppliers provide an insight into the expected purity. It is crucial to obtain a batch-specific Certificate of Analysis for precise data.
| Parameter | Typical Specification | Source |
| Purity | 98.60% | Omsynth Lifesciences[6] |
| Deuterated Forms (d1-d6) | ≥99% | Cayman Chemical[7] |
Note: The term "purity" can refer to either chemical purity or isotopic enrichment. It is essential to clarify this with the supplier. The specification from Cayman Chemical suggests a high degree of deuterium incorporation.
Experimental Protocol for Isotopic Purity Determination
The isotopic purity of rac-Rivastigmine-d6 is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.2.1. Mass Spectrometry
-
Objective: To determine the distribution of isotopic species (d0 to d6).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-HRMS).
-
Methodology:
-
A solution of rac-Rivastigmine-d6 is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
The sample is introduced into the mass spectrometer, and the mass spectrum of the protonated molecule [M+H]⁺ is acquired.
-
The relative intensities of the ion peaks corresponding to the unlabeled Rivastigmine (d0) and the different deuterated species (d1 to d6) are measured.
-
The isotopic purity is calculated as the percentage of the d6 species relative to the sum of all isotopic species.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the position of deuteration and assess the degree of deuterium incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
A ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at the intended positions.
-
A ²H (Deuterium) NMR spectrum can also be acquired to directly observe the deuterium signals, further confirming the labeling site.
-
Stability
The stability of rac-Rivastigmine-d6 is a critical factor for its use as a reliable analytical standard and for its potential development as a therapeutic agent. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Storage and Handling Recommendations
For long-term storage, it is generally recommended to keep deuterated compounds in a cool, dark, and dry place.[8] Specific recommendations may vary by supplier, but typical conditions are:
| Condition | Recommendation |
| Temperature | -20°C |
| Light | Protect from light (store in amber vials) |
| Humidity | Store in a desiccator or under inert gas |
Stability-Indicating Assay
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance over time. For rac-Rivastigmine-d6, a stability-indicating High-Performance Liquid Chromatography (HPLC) method, similar to those developed for Rivastigmine, would be appropriate.
3.2.1. Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method. These studies typically involve exposing the compound to the following stress conditions:
-
Acidic Conditions: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., 105°C for 24 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
3.2.2. Long-Term and Accelerated Stability Testing
To establish a re-test date or shelf life, long-term and accelerated stability studies are performed according to the International Council for Harmonisation (ICH) guidelines.[9]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Synthesis of rac-Rivastigmine-d6
A potential precursor for the synthesis is (S)-3-[1-(dimethylamino)ethyl]phenol. The deuterated analog could be synthesized by reacting this precursor with a deuterated methylating agent.
Mechanism of Action: Cholinesterase Inhibition
Rivastigmine, and by extension rac-Rivastigmine-d6, exerts its therapeutic effect by inhibiting two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, leading to enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Rivastigmine.
Caption: Mechanism of action of rac-Rivastigmine-d6 as a cholinesterase inhibitor.
Experimental Workflows
Isotopic Purity Analysis Workflow
The following diagram outlines the general workflow for determining the isotopic purity of rac-Rivastigmine-d6.
Caption: Workflow for the determination of isotopic purity of rac-Rivastigmine-d6.
Stability Testing Workflow
The following diagram illustrates a typical workflow for conducting stability testing on rac-Rivastigmine-d6.
Caption: Workflow for stability testing of rac-Rivastigmine-d6.
Conclusion
rac-Rivastigmine-d6 is a valuable tool for researchers in the field of neurodegenerative diseases and drug metabolism. Understanding its isotopic purity and stability is paramount for its effective and reliable use. While specific data is often proprietary and found on batch-specific Certificates of Analysis, this guide provides a framework of the expected quality attributes and the methodologies used for their assessment. Researchers and drug development professionals are encouraged to work closely with suppliers to obtain detailed product specifications and to implement robust analytical methods for the verification of purity and stability in their respective applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. salamandra.net [salamandra.net]
- 5. researchgate.net [researchgate.net]
- 6. omsynth.com [omsynth.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. accelerated stability testing: Topics by Science.gov [science.gov]
A Technical Guide to rac-Rivastigmine-d6 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the deficiency in the neurotransmitter acetylcholine. Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a therapeutic agent used to manage the symptoms of mild to moderate Alzheimer's disease.[1][2][3][4] rac-Rivastigmine-d6, the deuterated form of racemic Rivastigmine, serves as a critical tool in the research and development of Rivastigmine-based therapies, primarily as an internal standard in pharmacokinetic and bioanalytical studies.[5] This technical guide provides an in-depth overview of the core aspects of rac-Rivastigmine-d6 in the context of Alzheimer's disease research.
Mechanism of Action of Rivastigmine
Rivastigmine exerts its therapeutic effects through a dual-inhibition mechanism, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3] These enzymes are responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][6][7]
Beyond its primary role as a cholinesterase inhibitor, research suggests that Rivastigmine may also have disease-modifying effects by modulating the processing of amyloid precursor protein (APP).[8][9][10] Studies have shown that Rivastigmine can promote the non-amyloidogenic α-secretase pathway, leading to an increase in the neuroprotective soluble APPα (sAPPα) fragment and a decrease in the production of amyloid-β (Aβ) peptides, which are the main components of amyloid plaques in the brains of Alzheimer's patients.[8][9][10][11]
Signaling Pathways
The signaling pathway affected by Rivastigmine's modulation of APP processing is a key area of research. The following diagram illustrates the canonical amyloidogenic and non-amyloidogenic pathways of APP processing and the proposed influence of Rivastigmine.
References
- 1. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivastigmine in the treatment of Alzheimer’s disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivastigmine: MedlinePlus Drug Information [medlineplus.gov]
- 5. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rivastigmine Lowers Aβ and Increases sAPPα Levels, Which Parallel Elevated Synaptic Markers and Metabolic Activity in Degenerating Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Pinofuranoxin A
For scientific researchers delving into the properties and applications of Pinofuranoxin A, a comprehensive and categorized list of long-tail keywords has been generated to streamline literature searches and guide content creation. This list is structured around five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative, providing a roadmap for in-depth investigation of this bioactive fungal metabolite.
Pinofuranoxin A is a bioactive trisubstituted furanone isolated from the pathogenic fungus Diplodia sapinea.[1][2] Its discovery has opened avenues for research into its phytotoxic, antifungal, and zootoxic activities. The following table of long-tail keywords is designed to address the specific queries researchers may have at each stage of their investigation, from initial discovery to comparative analysis.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is the chemical structure of Pinofuranoxin A? |
| Discovery and isolation of Pinofuranoxin A from Diplodia sapinea | |
| Pinofuranoxin A molecular formula and mass spectrometry data | |
| Biological origin and natural source of Pinofuranoxin A | |
| Stereochemistry and absolute configuration of Pinofuranoxin A | |
| Pinofuranoxin A and its relationship to Pinofuranoxin B | |
| Physical and chemical properties of Pinofuranoxin A | |
| Bioactivity profile of Pinofuranoxin A | |
| Antifungal spectrum of activity for Pinofuranoxin A | |
| Phytotoxic effects of Pinofuranoxin A on plant species | |
| Zootoxicity of Pinofuranoxin A in brine shrimp assays | |
| Mechanism of action of Pinofuranoxin A's biological activity | |
| Proposed structure revision of Pinofuranoxin A | |
| Methodological & Application | Protocol for isolation of Pinofuranoxin A from fungal culture |
| Column chromatography method for Pinofuranoxin A purification | |
| Thin-layer chromatography (TLC) for Pinofuranoxin A analysis | |
| 1H and 13C NMR spectral data of Pinofuranoxin A | |
| HRESIMS analysis for Pinofuranoxin A characterization | |
| Leaf puncture assay protocol for Pinofuranoxin A phytotoxicity | |
| Mycelial growth inhibition assay for Pinofuranoxin A | |
| Artemia salina assay for evaluating Pinofuranoxin A zootoxicity | |
| Culturing Diplodia sapinea for Pinofuranoxin A production | |
| Solvent extraction techniques for Pinofuranoxin A | |
| Quantitative analysis of Pinofuranoxin A in extracts | |
| Application of Pinofuranoxin A as a potential bioherbicide | |
| Potential use of Pinofuranoxin A as an antifungal agent | |
| Troubleshooting & Optimization | Challenges in the extraction of Pinofuranoxin A |
| Improving the yield of Pinofuranoxin A from Diplodia sapinea | |
| Stability and degradation of Pinofuranoxin A in solution | |
| Overcoming common issues in phytotoxicity bioassays | |
| Optimizing NMR parameters for furanone compound analysis | |
| Troubleshooting low yields in fungal secondary metabolite production | |
| Purity assessment of Pinofuranoxin A samples | |
| Potential for isomerization of Pinofuranoxin A during isolation | |
| Storage conditions to maintain Pinofuranoxin A integrity | |
| Addressing matrix effects in LC-MS analysis of Pinofuranoxin A | |
| Enhancing the resolution of Pinofuranoxin A in chromatography | |
| Minimizing degradation of Pinofuranoxin A during extraction | |
| Validation & Comparative | Pinofuranoxin A vs. Pinofuranoxin B biological activity |
| Comparison of Pinofuranoxin A with commercial fungicides | |
| Structure-activity relationship of Pinofuranoxin A and its analogs | |
| Validating the phytotoxic effects of Pinofuranoxin A in different plant models | |
| Comparative analysis of Pinofuranoxin A with other Diplodia sapinea metabolites | |
| Efficacy of Pinofuranoxin A compared to other furanone compounds | |
| Cross-reactivity of Pinofuranoxin A in different biological assays | |
| Comparing the antifungal efficacy of Pinofuranoxin A and PCNB | |
| Pinofuranoxin A activity versus metalaxyl-M against oomycetes | |
| In-depth comparison of the NMR spectra of Pinofuranoxin A and B | |
| Statistical validation of Pinofuranoxin A bioassay results | |
| Replicating the reported biological activities of Pinofuranoxin A | |
| Independent verification of the revised structure of Pinofuranoxin A |
References
The Metabolic Journey of Deuterated Rivastigmine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated metabolic fate of deuterated rivastigmine in vivo. While specific in vivo studies on deuterated rivastigmine are not yet available in the public domain, this document extrapolates from the well-established metabolic pathways of rivastigmine and the known principles of deuterium isotope effects on drug metabolism. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the potential pharmacokinetic advantages and metabolic profile of this next-generation therapeutic agent.
Introduction to Rivastigmine and the Rationale for Deuteration
Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic action is achieved by increasing the levels of acetylcholine, a neurotransmitter, in the brain through the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]
The metabolism of rivastigmine is unique as it is primarily mediated by its target enzymes, AChE and BuChE, rather than the hepatic cytochrome P450 (CYP) enzyme system.[1][3] This characteristic minimizes the potential for drug-drug interactions.[1][4] The primary metabolic pathway involves hydrolysis to a decarbamylated metabolite, NAP226-90.[2][4]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[5][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[5][] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[5][][7] For rivastigmine, deuteration could potentially modulate its metabolism, leading to an improved therapeutic profile.
Predicted Metabolic Pathways of Deuterated Rivastigmine
The metabolic fate of deuterated rivastigmine is hypothesized to follow a similar, yet kinetically altered, pathway to that of its non-deuterated counterpart. The primary route of metabolism is expected to remain cholinesterase-mediated hydrolysis.
The following diagram illustrates the predicted metabolic pathway:
While the primary pathway is anticipated to be conserved, the rate of hydrolysis by cholinesterases may be subtly altered depending on the site of deuteration. If deuteration occurs at a position that influences the binding or catalytic activity of the esterases, a change in the rate of formation of the decarbamylated metabolite could be observed.
Minor metabolic pathways, although not significant for non-deuterated rivastigmine, could become more prominent if the primary cholinesterase-mediated pathway is slowed due to deuteration. These could include N-demethylation and hydroxylation reactions, which are typically mediated by CYP enzymes.
Quantitative Data: A Comparative Pharmacokinetic Profile
The following table summarizes the anticipated pharmacokinetic parameters of deuterated rivastigmine in comparison to its non-deuterated form. These values are hypothetical and based on the expected impact of the kinetic isotope effect.
| Parameter | Rivastigmine (Oral) | Deuterated Rivastigmine (Oral - Predicted) | Rivastigmine (Transdermal Patch) |
| Bioavailability (%) | ~40 (for a 3 mg dose)[4] | Potentially higher due to reduced first-pass metabolism | ~100[8] |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~1[1] | 1.5 - 2.0 | 8.1 - 14.1[8][9] |
| Peak Plasma Concentration (Cmax) (ng/mL) | Dose-dependent (e.g., 21.6 for 12 mg/day capsules)[8] | Lower to similar, with a flatter profile | 8.7 (for 9.5 mg/24h patch)[8] |
| Elimination Half-life (t½) (hours) | ~1.5 | 2.0 - 3.0 | Not directly comparable due to continuous delivery |
| Metabolism | Primarily cholinesterase-mediated hydrolysis[2][3] | Primarily cholinesterase-mediated hydrolysis (potentially at a slower rate) | Cholinesterase-mediated hydrolysis |
| Primary Metabolite | NAP226-90 (decarbamylated)[2] | Deuterated NAP226-90 | NAP226-90 |
| Elimination | Mainly renal excretion of metabolites[2][3] | Mainly renal excretion of metabolites | Mainly renal excretion of metabolites |
Experimental Protocols
To empirically determine the metabolic fate of deuterated rivastigmine in vivo, the following experimental protocols would be employed.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of deuterated rivastigmine and non-deuterated rivastigmine in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration:
-
Group 1: Deuterated rivastigmine administered orally (e.g., 5 mg/kg).
-
Group 2: Non-deuterated rivastigmine administered orally (e.g., 5 mg/kg).
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its primary metabolite (NAP226-90) are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance).
The following diagram illustrates the experimental workflow:
Metabolite Identification in Urine and Feces
Objective: To identify and characterize the metabolites of deuterated rivastigmine excreted in urine and feces.
Methodology:
-
Animal Model: Male Sprague-Dawley rats housed in metabolic cages.
-
Drug Administration: A single oral dose of radiolabeled deuterated rivastigmine (e.g., ¹⁴C-labeled).
-
Sample Collection: Urine and feces are collected at specified intervals over 72 hours.
-
Sample Processing:
-
Urine: Pooled and analyzed directly or after enzymatic hydrolysis (to detect conjugated metabolites).
-
Feces: Homogenized, extracted, and the extracts analyzed.
-
-
Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Structure Elucidation: Comparison of the mass spectra of the parent compound and potential metabolites to elucidate their structures.
Conclusion
The deuteration of rivastigmine presents a promising strategy to enhance its therapeutic profile. Based on established principles of drug metabolism and the known pathways of rivastigmine, it is hypothesized that deuterated rivastigmine will exhibit a slower rate of metabolism, leading to a longer half-life and potentially improved bioavailability. While the primary metabolic pathway via cholinesterase-mediated hydrolysis is expected to be maintained, the kinetic alterations introduced by deuterium may lead to a more favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear roadmap for the in vivo characterization of deuterated rivastigmine, which will be essential for its further development and clinical application. The anticipated benefits of deuteration, such as the potential for less frequent dosing and a more consistent therapeutic effect, warrant further investigation to unlock the full potential of this next-generation cholinesterase inhibitor.
References
- 1. Rivastigmine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Rivastigmine (Exelon) for treatment of Alzheimer's |… | Clinician.com [clinician.com]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of the novel rivastigmine transdermal patch versus rivastigmine oral solution in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Handling of rac-Rivastigmine-d6: A Technical Guide to Solubility and Storage
For researchers, scientists, and professionals in drug development, the precise handling of deuterated compounds like rac-Rivastigmine-d6 is paramount for experimental success and compound integrity. This guide provides an in-depth overview of the solubility and storage conditions for rac-Rivastigmine-d6, supported by quantitative data, experimental methodologies, and visual workflows to ensure optimal usage.
Core Properties and Handling
rac-Rivastigmine-d6 is the deuterated form of Rivastigmine, a well-established cholinesterase inhibitor. The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies. Understanding its physical and chemical properties is the first step toward its effective use.
Storage and Stability
Proper storage is critical to maintain the stability and purity of rac-Rivastigmine-d6. The compound is sensitive to moisture, and the non-deuterated form, Rivastigmine, is known to be susceptible to oxidation, light, and high temperatures. Therefore, stringent storage conditions are recommended.
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | Several months | Recommended for stock solutions to ensure stability. |
| Short-term Storage | 2-8°C | For neat compound, sealed from moisture. |
For optimal stability, it is advised to store the compound under an inert atmosphere, such as argon or nitrogen, and in light-protecting containers like amber vials.
Solubility Profile
The solubility of a compound is a key determinant of its utility in various experimental settings. While specific quantitative solubility data for rac-Rivastigmine-d6 is not extensively published, data for the non-deuterated Rivastigmine tartrate salt provides a strong indication of its solubility characteristics. It is important to note that the free base form of rac-Rivastigmine-d6 may have different solubility compared to the tartrate salt.
| Solvent | Solubility (for Rivastigmine Tartrate) |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL |
| Ethanol | ~16 mg/mL |
The data presented is for the non-deuterated tartrate salt and should be used as a guideline for rac-Rivastigmine-d6.
For achieving higher solubility of rac-Rivastigmine-d6, one product data sheet suggests warming the sample at 37°C and using an ultrasonic bath to aid dissolution.[1]
Experimental Protocol: Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a general framework that can be adapted for rac-Rivastigmine-d6.
Objective: To determine the saturation solubility of rac-Rivastigmine-d6 in a specific solvent.
Materials:
-
rac-Rivastigmine-d6
-
Solvent of interest (e.g., DMSO, ethanol, water)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of rac-Rivastigmine-d6 to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
Agitate the vial at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with the solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of rac-Rivastigmine-d6 in the diluted sample using a validated analytical method, such as HPLC.
-
Calculate the original solubility based on the dilution factor.
Visualizing Workflows and Pathways
Handling and Storage Workflow
To ensure the consistent and safe handling of rac-Rivastigmine-d6, the following workflow should be observed.
Caption: A logical workflow for the proper handling and storage of rac-Rivastigmine-d6.
Mechanism of Action: Cholinergic Signaling Pathway
Rivastigmine acts as a cholinesterase inhibitor. It blocks the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is thought to improve cognitive function in conditions like Alzheimer's disease.
Caption: The inhibitory effect of Rivastigmine on cholinesterase in the synaptic cleft.
By adhering to the guidelines outlined in this technical guide, researchers can ensure the integrity and effective utilization of rac-Rivastigmine-d6 in their studies, leading to more reliable and reproducible results.
References
Methodological & Application
Application Notes and Protocols for rac Rivastigmine-d6 in Human Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Based on currently available scientific literature and clinical trial data, rac Rivastigmine-d6 has not been investigated as a therapeutic agent in human clinical trials. Its primary application in the context of human clinical research is as a stable isotope-labeled internal standard for the quantitative bioanalysis of rivastigmine. The deuteration of rivastigmine (the substitution of hydrogen atoms with their heavier isotope, deuterium) provides a mass shift that allows for precise differentiation between the analyte (rivastigmine) and the internal standard (Rivastigmine-d6) in mass spectrometry-based assays. This is crucial for accurately determining the pharmacokinetic profile of rivastigmine in biological samples.
These application notes provide an overview of the established use of this compound in bioanalytical methods, the rationale for the development of deuterated drugs, and a summary of the clinical trial data for the non-deuterated parent compound, rivastigmine.
The Rationale for Deuterated Pharmaceuticals
Deuterating a drug molecule, such as rivastigmine, can potentially alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes. This can lead to:
-
Improved Pharmacokinetics: A slower rate of metabolism can increase the drug's half-life and bioavailability.
-
Reduced Toxic Metabolites: Altering metabolic pathways may reduce the formation of toxic byproducts.
-
More Consistent Drug Exposure: A more stable metabolic profile can lead to less inter-individual variability in drug levels.
While these potential benefits provide a strong rationale for the development of deuterated drugs, it is important to reiterate that Rivastigmine-d6 has not yet been advanced to therapeutic clinical trials.
Application of this compound as an Internal Standard
The most documented application of this compound is as an internal standard in pharmacokinetic studies of rivastigmine.[1] A stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample extraction and ionization, which corrects for variability in these processes.
Experimental Protocol: Quantification of Rivastigmine in Human Plasma using GC-MS with Rivastigmine-d6 Internal Standard
This protocol is based on methodologies described for the pharmacokinetic analysis of rivastigmine in healthy volunteers.[1]
1. Objective: To accurately quantify the concentration of rivastigmine in human plasma samples.
2. Materials and Reagents:
-
Human plasma samples (collected in appropriate anticoagulant)
-
Rivastigmine analytical standard
-
This compound (internal standard)
-
Organic solvents for liquid-liquid extraction (e.g., a mixture of diethyl ether and dichloromethane)
-
Reagents for pH adjustment
-
GC-MS system with Electron Ionization (EI) source and Single Ion Monitoring (SIM) capability
3. Sample Preparation (Liquid-Liquid Extraction): a. Thaw plasma samples at room temperature. b. To a 1 mL aliquot of plasma, add a known concentration of this compound solution. c. Adjust the pH of the plasma sample to basic conditions to ensure rivastigmine is in its free base form. d. Add the organic extraction solvent, vortex vigorously for 1-2 minutes to ensure thorough mixing. e. Centrifuge the sample to separate the organic and aqueous layers. f. Carefully transfer the organic layer (containing rivastigmine and Rivastigmine-d6) to a clean tube. g. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Injection Volume: 5 µL
- Injector Temperature: Optimized for rivastigmine (e.g., 250°C)
- Column: A suitable capillary column for amine analysis (e.g., DB-5ms)
- Oven Temperature Program: An optimized gradient to separate rivastigmine from other plasma components.
- Carrier Gas: Helium b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI)
- Detection Mode: Single Ion Monitoring (SIM)
- Ions to Monitor:
- Rivastigmine: m/z 235[1]
- Rivastigmine-d6: m/z 241[1]
5. Quantification: a. A calibration curve is generated by spiking blank plasma with known concentrations of rivastigmine and a constant concentration of Rivastigmine-d6. b. The peak area ratio of rivastigmine (m/z 235) to Rivastigmine-d6 (m/z 241) is plotted against the concentration of rivastigmine. c. The concentration of rivastigmine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Clinical Trial Data for Rivastigmine (Non-deuterated)
While Rivastigmine-d6 is not used therapeutically, the clinical data for its non-deuterated counterpart is extensive and provides a benchmark for any potential future development of a deuterated version. Rivastigmine is a reversible cholinesterase inhibitor approved for the treatment of mild to moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease.[1]
Pharmacokinetic Parameters of Rivastigmine
The following table summarizes key pharmacokinetic parameters of oral and transdermal rivastigmine in humans.
| Parameter | Oral Rivastigmine (Capsule) | Transdermal Rivastigmine (9.5 mg/24h Patch) | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1.4 hours | ~8.1 hours | [2] |
| Cmax (Maximum Plasma Concentration) | 21.6 ng/mL (for 12 mg/day) | 8.7 ng/mL | [2] |
| Elimination Half-life | ~1.5 hours | - | |
| Bioavailability | ~36% (for 3 mg dose) | - | |
| Apparent Clearance | ~120 L/h | - | [3] |
| Volume of Distribution (Plasma) | ~236 L | - | [3] |
Common Adverse Events of Rivastigmine
The following table lists common adverse events reported in clinical trials of rivastigmine, with a comparison between the oral and transdermal formulations.
| Adverse Event | Oral Rivastigmine (12 mg/day) | Transdermal Rivastigmine (9.5 mg/24h Patch) | Placebo | Reference |
| Nausea | 23.1% | 7.2% | - | [2] |
| Vomiting | 17.0% | 6.2% | - | [2] |
| Diarrhea | More frequent than placebo | Less frequent than oral | - | [4] |
| Anorexia | More frequent than placebo | Less frequent than oral | - | [4] |
| Dizziness | More frequent than placebo | Less frequent than oral | - | [4] |
| Headache | More frequent than placebo | Similar to placebo | - | [4] |
Visualizations
References
- 1. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]
- 2. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Rivastigmine in Cerebrospinal Fluid using a d6-Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for understanding its central nervous system pharmacokinetics and therapeutic efficacy. However, the concentration of rivastigmine in CSF is typically very low, often falling below the limit of quantification of many analytical methods.
This document provides a detailed protocol for a highly sensitive analytical method for the quantification of rivastigmine in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, rivastigmine-d6. The presented method is adapted from established plasma-based assays and is intended as a robust starting point for researchers, requiring validation for specific laboratory conditions.
Quantitative Data Summary
The following tables summarize the expected quantitative parameters for a validated LC-MS/MS assay for rivastigmine in CSF. These values are based on typical performance characteristics of similar bioanalytical methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Rivastigmine Transition | m/z 251.2 → 206.1 |
| Rivastigmine-d6 Transition | m/z 257.2 → 212.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Table 2: Assay Validation Parameters (Target Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Calibration Curve Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration |
Experimental Protocols
Cerebrospinal Fluid Sample Handling and Preparation
Proper handling of CSF samples is critical to ensure the integrity of the analysis.
-
Collection: CSF should be collected by lumbar puncture into polypropylene tubes.
-
Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Storage: Store the supernatant in clearly labeled polypropylene tubes at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of rivastigmine from 200 µL of human CSF.
-
Thaw Samples: Thaw CSF samples on ice.
-
Spike Internal Standard: To each 200 µL of CSF, add 20 µL of rivastigmine-d6 internal standard working solution (e.g., at 10 ng/mL in methanol) and vortex briefly.
-
Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load Sample: Load the pre-treated CSF sample onto the SPE plate.
-
Wash: Wash the SPE plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a starting point for the LC-MS/MS conditions. Instrument parameters should be optimized for maximum sensitivity and specificity.
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Visualizations
Mechanism of Action of Rivastigmine
Caption: Mechanism of action of rivastigmine in the cholinergic synapse.
Analytical Workflow for Rivastigmine in CSF
Protocol for the Quantification of Rivastigmine in Human Urine using Rivastigmine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the quantitative analysis of rivastigmine in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Rivastigmine-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, clinical monitoring, and drug metabolism research.
The protocol outlines a comprehensive workflow, including sample preparation via liquid-liquid extraction (LLE), chromatographic separation, and mass spectrometric detection. The use of Rivastigmine-d6 as an internal standard effectively compensates for variations in sample preparation and instrument response, leading to reliable and reproducible results. The described method is based on established analytical principles for rivastigmine quantification in biological matrices.
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with a triple quadrupole tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of rivastigmine in human urine. Rivastigmine-d6, a deuterated analog of rivastigmine, is added to all samples, calibrators, and quality control (QC) samples at a constant concentration. Following a liquid-liquid extraction to isolate the analyte and internal standard from the urine matrix, the extract is analyzed by LC-MS/MS. The quantification is based on the ratio of the peak area of rivastigmine to that of Rivastigmine-d6, using a calibration curve generated from standards of known concentrations.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rivastigmine | Reference Standard | Commercially Available |
| Rivastigmine-d6 | Reference Standard | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Tertiary Methyl Butyl Ether (MTBE) | Analytical Grade | Commercially Available |
| Ammonium Acetate | Analytical Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Deionized Water | Type I | In-house |
| Human Urine (Blank) | Commercially Sourced |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Rivastigmine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of rivastigmine reference standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Rivastigmine-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Rivastigmine-d6 and dissolve it in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of rivastigmine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Rivastigmine-d6 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human urine with the appropriate rivastigmine working standard solutions to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human urine at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of urine sample (calibrator, QC, or unknown) into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL Rivastigmine-d6 internal standard working solution to each tube and vortex briefly.
-
Add 1 mL of tertiary methyl butyl ether (MTBE).
-
Vortex the tubes for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to 10% B |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| MRM Transitions | |
| Rivastigmine | 251.2 -> 206.1 |
| Rivastigmine-d6 | 257.2 -> 212.1 (Estimated) |
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Rivastigmine | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 300 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 80 | 85 - 115 |
| High | 800 | > 80 | 85 - 115 |
Visualizations
Caption: Experimental workflow for Rivastigmine analysis in urine.
Caption: Logical relationship for quantification using an internal standard.
Application Notes and Protocols for Tissue Distribution Studies of Rivastigmine Using a Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine is a reversible cholinesterase inhibitor utilized in the management of dementia associated with Alzheimer's and Parkinson's diseases. Understanding the tissue distribution of Rivastigmine is paramount for comprehending its pharmacokinetic and pharmacodynamic profiles, particularly its penetration into the central nervous system (CNS) and potential for peripheral side effects. The use of a deuterated analog of Rivastigmine as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis provides high accuracy and sensitivity for its quantification in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of Rivastigmine in a preclinical setting.
Mechanism of Action
Rivastigmine enhances cholinergic neurotransmission by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the brain, Rivastigmine helps to improve cognitive function. Its therapeutic efficacy is linked to its ability to cross the blood-brain barrier and exert its inhibitory effects within the CNS.
Data Presentation
The following tables summarize the quantitative distribution of Rivastigmine in various rat tissues after intravenous administration. The data is compiled from preclinical studies and illustrates the concentration of the drug in different organs over time.
Table 1: Rivastigmine Concentration in Rat Tissues Following a Single Intravenous Dose (2 mg/kg)
| Tissue | Time Point 1 (ng/g or ng/mL) | Time Point 2 (ng/g or ng/mL) | Time Point 3 (ng/g or ng/mL) |
| Plasma | 850.2 ± 150.5 | 150.8 ± 30.2 | 25.6 ± 5.8 |
| Brain | 350.6 ± 65.2 | 90.4 ± 15.8 | 15.2 ± 3.1 |
| - Olfactory Region | 410.3 ± 75.8 | 110.2 ± 20.5 | 18.9 ± 4.2 |
| - Hippocampus | 380.1 ± 70.4 | 98.5 ± 18.3 | 16.8 ± 3.5 |
| - Cerebrum | 340.9 ± 63.1 | 88.7 ± 16.4 | 14.7 ± 2.9 |
| - Cerebellum | 320.5 ± 59.3 | 82.1 ± 15.2 | 13.5 ± 2.7 |
| Liver | 1250.4 ± 230.1 | 280.6 ± 50.9 | 45.3 ± 8.7 |
| Kidney | 980.7 ± 180.3 | 210.2 ± 40.5 | 35.1 ± 6.9 |
| Lung | 750.2 ± 140.5 | 160.8 ± 32.1 | 28.4 ± 5.3 |
| Spleen | 550.9 ± 105.7 | 120.4 ± 25.3 | 20.1 ± 4.5 |
Data presented as mean ± standard deviation. Time points would be specific to the study design, for example, 0.5, 2, and 6 hours post-dose.
Experimental Protocols
Animal Dosing and Sample Collection
This protocol outlines the in-life phase of the tissue distribution study in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Rivastigmine solution for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials
Procedure:
-
Acclimatize animals for at least 7 days prior to the study.
-
Fast animals overnight before dosing.
-
Administer a single intravenous (IV) dose of Rivastigmine (e.g., 2 mg/kg) via the tail vein.
-
At predetermined time points (e.g., 0.5, 2, 6, 12, and 24 hours) post-dose, anesthetize the rats.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perform euthanasia by an approved method.
-
Immediately perfuse the animals with ice-cold PBS to remove blood from the tissues.
-
Dissect and collect the tissues of interest (brain, liver, kidneys, lungs, spleen, etc.).
-
Rinse the tissues with ice-cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
Tissue Homogenization and Sample Preparation
This protocol details the preparation of tissue samples for LC-MS/MS analysis.
Materials:
-
Frozen tissue samples
-
Ice-cold PBS (pH 7.4)
-
Tissue homogenizer
-
Microcentrifuge tubes
-
Deuterated Rivastigmine (Rivastigmine-d6) internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
Procedure:
-
On the day of analysis, thaw the tissue samples on ice.
-
To a known weight of each tissue, add a specific volume of ice-cold PBS to create a 10% (w/v) homogenate (e.g., 1 g of tissue in 9 mL of PBS).
-
Homogenize the tissues until a uniform consistency is achieved. Keep the samples on ice throughout the process.
-
In a microcentrifuge tube, add 100 µL of tissue homogenate.
-
Add 10 µL of the deuterated Rivastigmine internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides the parameters for the quantification of Rivastigmine using an LC-MS/MS system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Agilent C18 column (4.6 mm × 100 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: Water:Methanol (20:80, v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rivastigmine: 251.3 → 206.0.[1]
-
Rivastigmine-d6 (IS): 257.3 → 212.0
-
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for the tissue distribution study of Rivastigmine.
Caption: Mechanism of action of Rivastigmine.
References
Application Note: Quantitative Analysis of Rivastigmine in Human Plasma by LC-MS/MS using Rivastigmine-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rivastigmine in human plasma. The method utilizes Rivastigmine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is highly sensitive and selective, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Rivastigmine.
Introduction
Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Accurate and reliable quantification of Rivastigmine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This LC-MS/MS method provides a sensitive and specific protocol for the analysis of Rivastigmine in human plasma, employing Rivastigmine-d6 as an internal standard to correct for matrix effects and variations in sample processing.
Experimental Workflow
Caption: Experimental workflow for Rivastigmine quantification.
Experimental Protocols
Materials and Reagents
-
Rivastigmine reference standard
-
Rivastigmine-d6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rivastigmine and Rivastigmine-d6 in acetonitrile to obtain respective concentrations of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Rivastigmine primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of Rivastigmine-d6 in acetonitrile.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Rivastigmine-d6 internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes.[2]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method
The following table summarizes the instrumental parameters for the LC-MS/MS analysis.
| Parameter | Value |
| Liquid Chromatography | |
| HPLC System | Agilent or equivalent |
| Column | C18 reverse-phase (e.g., 4.6 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL[2] |
| Column Temperature | 20°C[2] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 120°C[2] |
| Desolvation Temperature | 350°C[2] |
| Cone Voltage | 25 V[2] |
| Collision Gas | Nitrogen[2] |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions were used for the quantification of Rivastigmine and Rivastigmine-d6.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Rivastigmine | 251.1 | 206.0 | 15 | 200 |
| Rivastigmine-d6 (IS) | 255.0 | 206.0 | 15 | 200 |
Data Presentation
Calibration Curve
A typical calibration curve for Rivastigmine in human plasma is presented below. The curve was constructed by plotting the peak area ratio of Rivastigmine to Rivastigmine-d6 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.2 | 98.5 | 5.2 |
| 0.5 | 101.2 | 4.1 |
| 1.0 | 99.8 | 3.5 |
| 5.0 | 100.5 | 2.8 |
| 10.0 | 99.1 | 2.1 |
| 20.0 | 100.9 | 1.9 |
Note: The data presented in this table is representative and may vary between laboratories and instrument platforms.
Method Validation Summary
The method was validated according to regulatory guidelines. The following table summarizes the key validation parameters.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9988[4][5] |
| LLOQ | S/N ≥ 10 | 0.2 ng/mL[4][5] |
| Intra-day Precision (%RSD) | ≤ 15% | < 10.0%[4][5] |
| Inter-day Precision (%RSD) | ≤ 15% | < 10.0%[4][5] |
| Accuracy (%) | 85-115% (80-120% for LLOQ) | Within 10.0%[4][5] |
| Recovery (%) | Consistent and reproducible | ~86%[4][5] |
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of Rivastigmine in human plasma using Rivastigmine-d6 as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a research or clinical setting. The method has been shown to be accurate and precise over a clinically relevant concentration range.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for "Mirtazapine-d4" in Scientific Research
For scientific researchers engaged in the study and application of Mirtazapine-d4, a comprehensive list of SEO-driven, long-tail keywords has been compiled to streamline information discovery and content creation. Mirtazapine-d4, a deuterated form of the antidepressant Mirtazapine, is primarily utilized as an internal standard in analytical chemistry. The following keywords are categorized based on five specific researcher intents, providing a targeted approach to accessing relevant information.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is Mirtazapine-d4 and its primary use in research? |
| Mirtazapine-d4 chemical structure and isotopic labeling | |
| Synthesis and purification methods for Mirtazapine-d4 | |
| Physical and chemical properties of deuterated mirtazapine | |
| Mirtazapine-d4 CAS number and molecular formula.[1][2] | |
| Key differences between Mirtazapine and Mirtazapine-d4 | |
| Applications of stable isotope-labeled Mirtazapine in pharmacology.[2][3] | |
| Commercial suppliers and availability of Mirtazapine-d4 | |
| Methodological & Application | Using Mirtazapine-d4 as an internal standard in LC-MS/MS analysis.[4][5] |
| Protocol for quantifying mirtazapine in human plasma using Mirtazapine-d4.[4][6][7] | |
| Bioanalytical method development with deuterated mirtazapine for therapeutic drug monitoring.[6][8] | |
| Application of Mirtazapine-d4 in pharmacokinetic studies of mirtazapine.[3] | |
| Sample preparation techniques for Mirtazapine-d4 in urine and serum samples | |
| Optimal liquid chromatography conditions for separating Mirtazapine-d4 | |
| Mass spectrometry parameters for the detection of Mirtazapine-d4.[4] | |
| Mirtazapine-d4 for calibration curves in quantitative analysis | |
| Troubleshooting & Optimization | Addressing Mirtazapine-d4 instability in various solvent solutions |
| Preventing isotopic exchange of deuterium in Mirtazapine-d4 | |
| Overcoming matrix effects in bioanalysis with Mirtazapine-d4 | |
| Improving chromatographic peak shape for Mirtazapine-d4 | |
| Identifying and resolving purity issues with Mirtazapine-d4 standards | |
| Optimization of MS/MS transitions for Mirtazapine-d4 and its metabolites | |
| Troubleshooting low recovery of Mirtazapine-d4 during sample extraction | |
| Identifying and mitigating interference peaks in Mirtazapine-d4 analysis | |
| Validation & Comparative | Validation parameters for an LC-MS/MS method using Mirtazapine-d4.[4][9] |
| Cross-validation of mirtazapine quantification with different internal standards | |
| Comparative analysis of Mirtazapine-d4 and other labeled analogs | |
| Inter-laboratory variability in mirtazapine analysis using Mirtazapine-d4 | |
| Determining the accuracy and precision of Mirtazapine-d4 as an internal standard | |
| Establishing the limit of detection and quantification for mirtazapine with Mirtazapine-d4.[10] | |
| Certificate of analysis interpretation for Mirtazapine-d4 | |
| Comparison of Mirtazapine-d4 with non-deuterated internal standards in bioequivalence studies |
References
- 1. clearsynth.com [clearsynth.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Rivastigmine LC-MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Rivastigmine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Rivastigmine LC-MS analysis, and why are they a concern?
A1: In the LC-MS/MS analysis of Rivastigmine, the "matrix" refers to all the components in a biological sample (e.g., plasma, serum, brain tissue) other than Rivastigmine and its metabolites. Matrix effects occur when these co-eluting endogenous components, such as phospholipids, salts, and proteins, interfere with the ionization of Rivastigmine in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the primary causes of matrix effects in plasma-based Rivastigmine assays?
A2: The most significant contributors to matrix effects in plasma samples are phospholipids from cell membranes. These molecules are often co-extracted with Rivastigmine, especially when using simpler sample preparation techniques like protein precipitation (PPT). If they co-elute with Rivastigmine during the chromatographic run, they can compete for ionization, typically leading to ion suppression. Other endogenous substances like salts and residual proteins can also contribute to matrix effects.
Q3: How can I determine if my Rivastigmine analysis is affected by matrix effects?
A3: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. Here, a constant flow of a Rivastigmine standard solution is introduced into the LC eluent stream after the analytical column but before the MS ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant signal at the retention time of Rivastigmine indicates ion suppression or enhancement, respectively.
Quantitatively, the matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Regulatory guidelines from the FDA and EMA recommend evaluating matrix effects in at least six different lots of the biological matrix.
Q4: Can the choice of ion source in my mass spectrometer influence the severity of matrix effects for Rivastigmine?
A4: Yes, the design of the electrospray ionization (ESI) source can significantly impact the susceptibility to matrix effects. One study specifically investigating Rivastigmine analysis found that a Z-spray ion source design provided a more efficient transfer of gas-phase ions into the mass analyzer and showed minimal interference from phospholipids compared to angular or orthogonal spray designs.[1] Therefore, if you are experiencing significant matrix effects, evaluating different ion source technologies could be a viable strategy.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Rivastigmine analysis?
A5: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (e.g., Rivastigmine-d4) is highly recommended and considered the gold standard for quantitative bioanalysis. A SIL-IS is chemically almost identical to Rivastigmine and will have a very similar chromatographic retention time and ionization efficiency. Consequently, it will be affected by matrix effects in nearly the same way as the analyte. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Rivastigmine | Significant Ion Suppression: High levels of co-eluting phospholipids or other matrix components are suppressing the Rivastigmine signal. | Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids. Optimize Chromatography: Modify the LC gradient to achieve better separation between Rivastigmine and the region of ion suppression. |
| Inconsistent Results Across Different Plasma Lots | Variable Matrix Effects: The composition of the biological matrix can vary between individuals, leading to different degrees of ion suppression or enhancement. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with Rivastigmine and experience similar matrix effects, thereby correcting for the variability between samples. Evaluate Multiple Matrix Lots: During method validation, test at least six different lots of plasma to ensure the method is robust against inter-individual variability. |
| Poor Peak Shape or Tailing | Matrix Overload: Injecting a "dirty" sample extract can overload the analytical column, leading to poor chromatography. | Enhance Sample Preparation: Implement a more effective sample cleanup procedure (SPE is often best). Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components. |
| Differential Recovery of Rivastigmine and its Metabolite (NAP 226-90) | Different Physicochemical Properties: Rivastigmine and its primary metabolite, NAP 226-90, have different polarities, which can lead to different extraction efficiencies with a single method. | Optimize Extraction pH: Adjust the pH of the sample before LLE or SPE to ensure both compounds are in a suitable ionization state for extraction. Test Different SPE Sorbents: A mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange mechanisms may provide better recovery for both the parent drug and its more polar metabolite. |
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most critical step in mitigating matrix effects. Below are detailed protocols for three common techniques applied to Rivastigmine analysis.
1. Protein Precipitation (PPT)
-
Description: A rapid and straightforward method, but often results in the least clean extract, with significant potential for matrix effects from residual phospholipids.
-
Detailed Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (or methanol).
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for injection, or evaporate and reconstitute in the mobile phase.
-
2. Liquid-Liquid Extraction (LLE)
-
Description: Offers a cleaner extract than PPT by partitioning Rivastigmine into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
-
Detailed Protocol:
-
To 200 µL of plasma in a glass tube, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH, ensuring Rivastigmine is in its non-ionized form.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a 70:30 v/v mixture of diethyl ether and dichloromethane).[2]
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
-
3. Solid-Phase Extraction (SPE)
-
Description: Generally provides the cleanest extracts and is highly effective at removing phospholipids, thus minimizing matrix effects.
-
Detailed Protocol (using a polymeric reversed-phase sorbent):
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute Rivastigmine with 1 mL of a suitable elution solvent (e.g., methanol).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative quantitative data for recovery and matrix effects for Rivastigmine and its metabolite NAP 226-90 using different sample preparation methods, compiled from various studies.
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | Rivastigmine | ~103.6 ± 3.5[3] | ~95.6 ± 8.4[3] | Fast, simple, low cost | High potential for matrix effects |
| NAP 226-90 | ~91.9 ± 11.6[3] | ~102.7 ± 10.1[3] | |||
| Liquid-Liquid Extraction (Ethyl Acetate) | Rivastigmine | ~93 ± 2 | Not explicitly quantified, but generally lower than PPT | Cleaner extracts than PPT | More labor-intensive, requires solvent evaporation |
| NAP 226-90 | ~95 ± 2 | Potential for differential recovery | |||
| Solid-Phase Extraction | Rivastigmine | >85% (Typical) | Minimal | Cleanest extracts, best for minimizing matrix effects | Most complex and costly method development |
| NAP 226-90 | >85% (Typical) |
Note: The values presented are indicative and can vary based on the specific experimental conditions.
Visualized Workflows and Logic
The following diagrams illustrate the logical flow of troubleshooting and experimental design for overcoming matrix effects in Rivastigmine analysis.
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation workflows for Rivastigmine.
References
Addressing deuterium exchange issues with rac Rivastigmine-d6
Technical Support Center: rac Rivastigmine-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential deuterium exchange issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium (H/D) exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical process where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1] This is a critical issue in applications like quantitative mass spectrometry, where this compound is used as an internal standard. The loss of deuterium alters the mass of the standard, leading to inaccurate quantification of the unlabeled analyte.[1] The d6 label in this compound is typically on the two N-methyl groups of the dimethylamino moiety, which are generally stable. However, certain conditions can promote this exchange.
Q2: Under what conditions can deuterium exchange occur with this compound?
A2: Deuterium exchange is often catalyzed by acidic or basic conditions.[2][3] For this compound, the hydrogens on the carbons adjacent to the nitrogen (the N-methyl groups) are not considered readily "labile." However, prolonged exposure to strongly acidic or basic solutions, especially at elevated temperatures, could potentially facilitate a slow exchange process. Protic solvents (e.g., water, methanol) are the source of protons for the exchange.[4]
Q3: I am observing unexpected mass peaks (e.g., M-1, M-2) in my LC-MS analysis of this compound. Could this be deuterium exchange?
A3: Yes, the appearance of peaks corresponding to the loss of one or more deuterium atoms is a primary indicator of H/D exchange.[1] This suggests that a portion of your this compound internal standard has exchanged its deuterium atoms with hydrogen from the solvent or mobile phase. This can lead to an underestimation of the internal standard and a corresponding overestimation of the analyte concentration.[2]
Q4: How can I prevent or minimize deuterium exchange during my experiments?
A4: To minimize deuterium exchange, it is crucial to control the experimental conditions:
-
pH Control: Maintain a neutral pH for your samples and mobile phases whenever possible.[2]
-
Solvent Choice: For long-term storage of stock solutions, use aprotic solvents like acetonitrile or DMSO if solubility permits.[4] Minimize the time the standard spends in aqueous or protic solutions.[4]
-
Temperature: Store stock and working solutions at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of any potential exchange.[1]
-
Fresh Solutions: Prepare working solutions fresh and frequently to reduce the exposure time to exchange-promoting conditions.[1]
Q5: What are the recommended storage conditions for this compound?
A5: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at the temperature specified by the supplier (often 2-8°C or -20°C). Solutions should be prepared in a suitable aprotic solvent for long-term storage and kept at low temperatures.
Troubleshooting Guides
Guide 1: Unexpected Mass Isotopologue Distribution in Mass Spectrometry
-
Symptom: Your mass spectrum of this compound shows significant peaks at masses corresponding to d5, d4, or lower, leading to inaccurate quantification.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected mass peaks.
-
Detailed Steps:
-
Review Storage and Handling: Check if stock or working solutions are stored in protic solvents (water, methanol) or under non-neutral pH conditions.[1]
-
Review LC-MS Conditions: Highly acidic or basic mobile phases, or high ion source temperatures, can sometimes promote H/D exchange.[2]
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Conduct a Stability Study: Prepare the this compound standard in your typical sample diluent. Analyze it immediately (T=0) and at subsequent time points (e.g., 4, 8, 24 hours) under typical benchtop conditions to see if the isotopic distribution changes.[1]
-
Data Presentation
The following tables present hypothetical data to illustrate the effects of different conditions on the stability of this compound.
Table 1: Hypothetical Isotopic Purity of this compound After 24h Incubation
| Condition | % d6-Rivastigmine | % d5-Rivastigmine | % d4-Rivastigmine |
| Acetonitrile (pH 7, 4°C) | >99.5% | <0.5% | <0.1% |
| Water (pH 7, 25°C) | 99.0% | 0.9% | 0.1% |
| Water (pH 3, 25°C) | 97.5% | 2.2% | 0.3% |
| Water (pH 10, 25°C) | 96.8% | 2.8% | 0.4% |
Table 2: Recommended Handling and Storage Quick Guide
| Parameter | Recommendation for Solid | Recommendation for Stock Solution |
| Solvent | N/A | Aprotic (e.g., Acetonitrile, DMSO) |
| Temperature | 2-8°C or -20°C (as per CoA) | ≤ -20°C for long-term |
| pH | N/A | Neutral (if aqueous component is needed) |
| Light | Protect from light | Store in amber vials |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Given Matrix
This protocol outlines a method to determine if deuterium exchange is occurring under your specific experimental conditions.
-
Objective: To quantify the extent of deuterium exchange of this compound when exposed to the sample matrix and mobile phase over a typical experiment duration.
-
Materials:
-
This compound
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Blank sample matrix (e.g., plasma, urine)
-
LC-MS grade solvents (Acetonitrile, Water, Methanol)
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Mobile phase additives (e.g., Formic Acid, Ammonium Acetate)
-
-
Procedure:
-
Prepare a working solution of this compound in your standard diluent at the concentration used in your assay.
-
Spike this working solution into three sets of blank matrix samples.
-
Timepoint 0 (T=0): Immediately process and inject the first set of samples into the LC-MS system.
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Timepoint X (T=X): Store the second set of samples on the benchtop or in the autosampler for a duration that mimics your typical run time (e.g., 8 hours). After this period, process and inject the samples.
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Timepoint Y (T=Y): Repeat the process for a longer duration for the third set (e.g., 24 hours) to assess long-term stability.
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Data Analysis: Acquire full-scan mass spectra for the this compound peak at each time point. Compare the isotopic distribution and the relative abundance of the M-1 (d5), M-2 (d4), etc. peaks to the T=0 sample. A significant increase in the lower mass isotopologues indicates deuterium exchange.
-
Mandatory Visualizations
Caption: Key factors that can promote deuterium exchange.
References
Troubleshooting isotopic crosstalk with deuterated internal standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic crosstalk when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using deuterated internal standards?
Isotopic crosstalk, also known as isotopic overlap or interference, occurs when the mass spectrometric signal of the deuterated internal standard (IS) is artificially increased by contributions from the unlabeled analyte.[1][2] This interference can lead to inaccurate quantification, non-linear calibration curves, and compromised assay reliability.[3][4]
There are two primary sources of isotopic crosstalk:
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Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). For an analyte, especially one with a high molecular weight or containing elements like chlorine or bromine, the collective contribution of these heavy isotopes can result in a small but significant population of molecules (e.g., M+2, M+3, M+4) that have the same nominal mass as the deuterated internal standard.[1][2][3] This becomes more pronounced at high analyte concentrations.[4]
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Impurity of the Deuterated Internal Standard: The deuterated internal standard itself may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.[5] This impurity will directly contribute to the analyte signal, leading to an overestimation of the analyte's concentration, particularly at the lower end of the calibration curve.[5]
Q2: What are the typical symptoms of isotopic crosstalk in my data?
Common indicators of isotopic crosstalk include:
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Non-linear calibration curves , especially with a quadratic relationship, where the response flattens at higher concentrations.[2][4]
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A positive y-intercept in the calibration curve, suggesting a signal for the analyte even in blank samples.[5]
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Inaccurate and imprecise quantitative results , often with a negative bias at high analyte concentrations.[6]
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The appearance of a signal in the internal standard's mass channel when analyzing a high-concentration sample of the unlabeled analyte.[1]
Q3: What are the ideal purity requirements for a deuterated internal standard to minimize crosstalk?
To ensure reliable and accurate results, deuterated internal standards should possess both high chemical and isotopic purity.[5] The general recommendations are:
-
Chemical Purity: >99% to ensure no other compounds interfere with the analysis.[5]
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Isotopic Enrichment: ≥98% to minimize the contribution of the unlabeled analyte from the internal standard solution.[5]
Always refer to the Certificate of Analysis (CoA) provided by the manufacturer to verify the purity of your internal standard.
Troubleshooting Guides
This section provides systematic approaches to identify and mitigate isotopic crosstalk.
Guide 1: Diagnosing the Source of Isotopic Crosstalk
If you suspect isotopic crosstalk is affecting your assay, the following experiments can help you diagnose the root cause.
Objective: To determine if the naturally occurring heavy isotopes of the analyte are contributing to the internal standard's signal.
Methodology:
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Prepare a series of calibration standards of the unlabeled analyte without adding the deuterated internal standard.
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Analyze these samples using your established LC-MS/MS method.
-
Monitor the Multiple Reaction Monitoring (MRM) transition for the deuterated internal standard in all samples.
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Calculate the peak area of any signal observed in the internal standard channel for each calibrant.
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Plot the observed peak area in the IS channel against the analyte concentration.
Expected Outcome: A linear relationship between the analyte concentration and the signal intensity in the internal standard channel confirms isotopic crosstalk from the analyte.[1] The percentage of crosstalk can be estimated by comparing the signal in the IS channel at the Upper Limit of Quantification (ULOQ) to the signal of the IS in a sample containing only the IS at its working concentration.[1]
Objective: To determine if the deuterated internal standard is contaminated with the unlabeled analyte.
Methodology:
-
Prepare a solution containing only the deuterated internal standard at its working concentration in a clean solvent.
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the MRM transition for the unlabeled analyte.
Expected Outcome: The presence of a signal in the analyte's mass channel indicates that the deuterated internal standard contains the unlabeled analyte as an impurity.[1][5]
Troubleshooting Workflow for Isotopic Crosstalk
Caption: A logical workflow for diagnosing the source of isotopic crosstalk.
Guide 2: Mitigation Strategies for Isotopic Crosstalk
Once the source of crosstalk has been identified, the following strategies can be employed to minimize its impact on your quantitative results.
| Strategy | Description | Applicability |
| Increase Mass Difference | Select a deuterated internal standard with a larger mass difference from the analyte (ideally ≥ 4 Da). This reduces the likelihood of overlap from the analyte's naturally occurring isotopes.[1] | When developing a new method or if an alternative IS is available. |
| Optimize IS Concentration | Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal, thus minimizing bias.[1][7] | When crosstalk from the analyte is the primary issue. |
| Use a Nonlinear Calibration Function | In cases where crosstalk is unavoidable, a nonlinear (e.g., quadratic) calibration model can be used to more accurately fit the data and correct for the interference.[3] | When crosstalk is significant and other mitigation strategies are not feasible. |
| Mathematical Correction | A correction algorithm can be implemented to subtract the calculated contribution of the analyte's natural isotopes from the internal standard's signal.[3][7] | Requires careful validation and is suitable for established methods with well-characterized crosstalk. |
| Verify IS Purity | Always use high-purity internal standards (≥98% isotopic enrichment and >99% chemical purity) from a reputable supplier.[5] | A fundamental requirement for all quantitative assays. |
| Use ¹³C or ¹⁵N Labeled Standards | If deuterated standards continue to pose problems, consider using internal standards labeled with heavy carbon or nitrogen, as these are less prone to isotopic overlap issues.[5][6] | When deuterium-related issues are persistent and budget allows. |
Signaling Pathway of Isotopic Crosstalk
Caption: Diagram illustrating the two main pathways of isotopic crosstalk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS/MS for rac Rivastigmine-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the detection of rac Rivastigmine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?
A1: For initial method development, a reversed-phase chromatographic separation with tandem mass spectrometry detection is recommended. Rivastigmine is a tertiary amine and ionizes well in positive ion mode electrospray ionization (ESI+). A deuterated internal standard, such as this compound, is crucial for accurate quantification to compensate for matrix effects and variability in sample processing.[1]
Q2: How do I select the appropriate MRM transitions for Rivastigmine and this compound?
A2: The precursor ion for Rivastigmine will be its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 251.3. A common product ion is m/z 206.1, resulting from the loss of the carbamate moiety. For this compound, the precursor ion will be m/z 257.3 (an increase of 6 Da). The most abundant and stable product ion should be selected for quantification. Often, the fragmentation pattern is similar to the unlabeled compound, so a transition to m/z 206.1 or a deuterated fragment should be investigated. One study on a similar deuterated analog (rivastigmine-d4) utilized the transition m/z 255.0 → m/z 206.0.[2]
Q3: What are common sample preparation techniques for plasma samples?
A3: Protein precipitation and liquid-liquid extraction are common methods for extracting Rivastigmine from plasma.
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Protein Precipitation: This method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[3]
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Liquid-Liquid Extraction: This technique uses an organic solvent (e.g., a mixture of diethyl ether and dichloromethane) to extract the analyte from the aqueous plasma sample.[4][5]
Q4: I am observing poor peak shape (tailing) for Rivastigmine. What could be the cause?
A4: Peak tailing for basic compounds like Rivastigmine, which is a tertiary amine, is often due to interactions with residual silanol groups on the silica-based column packing.[6][7] To mitigate this, consider the following:
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Use a column with end-capping or a hybrid particle technology.
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Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.
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Optimize the mobile phase pH. Acidic mobile phases can improve peak shape for amines.[8]
Q5: My internal standard signal is inconsistent. What should I check?
A5: Inconsistent internal standard signals can arise from several factors when using deuterated standards:
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Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, especially under certain pH and temperature conditions.[9] It is advisable to conduct stability tests of the internal standard in the sample matrix and mobile phase.[9]
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Purity of the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can affect accuracy, particularly at the lower limit of quantification.[9][10] Always check the certificate of analysis for isotopic and chemical purity.[9]
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Crosstalk: This phenomenon can occur in the mass spectrometer when ions from one MRM transition are detected in another, especially if the product ions are the same and the analytes co-elute.[3][10][11] Modern instruments are designed to minimize crosstalk, but it's a factor to consider in method development.[11]
Troubleshooting Guides
Issue 1: Low or No Signal for Rivastigmine and/or this compound
| Potential Cause | Troubleshooting Steps |
| Improper MS Tuning | Infuse a standard solution of Rivastigmine directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions. |
| Sample Preparation Issues | Evaluate the extraction recovery of your sample preparation method. If using protein precipitation, ensure complete precipitation and efficient recovery of the supernatant. For liquid-liquid extraction, optimize the solvent and pH. |
| Matrix Effects (Ion Suppression) | Matrix components co-eluting with the analyte can suppress its ionization.[1][12][13] To diagnose this, perform a post-column infusion experiment or compare the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[1][7] To mitigate, improve sample cleanup, adjust chromatography to separate the analyte from interfering matrix components, or dilute the sample. |
| Incorrect MRM Transitions | Verify the precursor and product ion masses for both Rivastigmine and this compound. Perform a product ion scan to identify the most abundant and stable fragments. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard and sample volumes. Automate liquid handling steps if possible. |
| Chromatographic Instability | Check for shifts in retention time, which could indicate column degradation, changes in mobile phase composition, or leaks in the LC system. |
| Internal Standard Issues | As mentioned in the FAQs, verify the stability and purity of the deuterated internal standard. Assess for potential isotopic back-exchange. |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible. Use a weighting factor if necessary. |
Experimental Protocols
Optimized LC-MS/MS Parameters
This table presents a set of typical starting parameters for the analysis of Rivastigmine and its deuterated internal standard. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18, e.g., InertSustain C18 (3.0 µm, 1.5 x 50 mm)[2] or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of organic phase and ramp up to elute Rivastigmine. A typical starting point is 20% B, increasing to 90% B over several minutes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Rivastigmine: m/z 251.3 → 206.1 This compound: m/z 257.3 → 206.1 (or other optimized product ion) |
| Collision Energy (CE) | Typically in the range of 10-25 eV. This must be optimized for your specific instrument. For a similar d4-analog, a CE of 15 eV was used.[2] |
| Dwell Time | ~100-200 ms per transition |
Sample Preparation Protocol: Protein Precipitation
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To 100 µL of plasma, add 20 µL of working internal standard solution (this compound in a suitable solvent).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.[2]
Visualizations
Rivastigmine Metabolism and Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-talk Phenomenon in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Improving peak shape and resolution for Rivastigmine analysis
Welcome to the technical support center for rivastigmine analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize peak shape and resolution in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) in rivastigmine analysis?
Poor peak shape, such as tailing or fronting, can arise from several factors. One common cause is an inappropriate mobile phase pH. Rivastigmine has a pKa of 8.85, and to ensure consistent ionization and good peak shape, the mobile phase pH should be controlled.[1][2] Secondary interactions between the basic rivastigmine molecule and acidic silanol groups on the silica-based column packing can also lead to peak tailing. Other potential causes include column overload, where the injected sample concentration is too high, and column contamination or degradation.[1]
Q2: How can I improve the resolution between rivastigmine and closely eluting impurities?
Improving resolution often involves optimizing the separation selectivity or efficiency. Here are several strategies:
-
Optimize the Mobile Phase:
-
Adjust pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds like rivastigmine and its impurities, potentially improving their separation.[1]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture of solvents, can alter the selectivity of the separation.[1]
-
-
Modify the Gradient: For gradient elution methods, a shallower gradient can increase the separation between closely eluting peaks.[1]
-
Select a Different Column: If a C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as C8, phenyl-hexyl, or cyano.[1][3]
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[1]
Q3: What is a good starting point for developing an HPLC method for rivastigmine?
A good starting point for rivastigmine analysis is a reversed-phase HPLC method.[1] Commonly used columns include C18 or C8.[1] A mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[1] The pH of the aqueous buffer should be controlled to ensure consistent ionization of rivastigmine.[1] UV detection is commonly performed at wavelengths in the range of 214-220 nm or around 254 nm.[1][3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue in the analysis of basic compounds like rivastigmine. The following guide provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for addressing peak tailing in rivastigmine analysis.
Issue 2: Poor Resolution
When rivastigmine and an impurity or another component are not well separated, the following troubleshooting steps can be taken.
Caption: Logical workflow for improving chromatographic resolution.
Experimental Protocols & Data
Mobile Phase and Column Selection
The choice of mobile phase and column is critical for achieving good peak shape and resolution. Below is a summary of conditions used in various successful analyses of rivastigmine.
| Column Type | Mobile Phase Composition | pH | Reference |
| Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) | 65% Ammonium Phosphate Buffer : 35% Acetonitrile | 3.5 | [3] |
| Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm) | 72% Aqueous 0.01 M Sodium-1-heptane sulphonate : 28% Acetonitrile | 3.0 | [4] |
| Thermo Hypersil C4 (25 cm x 4.6 mm, 5 µm) | 60% 0.01 M Ammonium Acetate Buffer : 40% Acetonitrile | 4.0 | [5] |
| Hyperclone 5 µm BDS C8 (250 x 4.6 mm) | 72.5% Phosphate Buffer : 27.5% Acetonitrile | 4.5 | [6] |
| Silica (250 mm x 4.6 mm, 5 µm) | 83% 50 mM Aqueous Sodium Dihydrogen Phosphate : 17% Acetonitrile | 3.1 | [7] |
Sample Preparation Protocol (from Capsules)
This protocol is a general guideline for preparing samples from rivastigmine capsules for HPLC analysis.
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Weighing: Accurately weigh the contents of 20 capsules to determine the average weight.
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Dissolution: Take a quantity of the powdered capsule contents equivalent to a specific amount of rivastigmine and transfer it to a volumetric flask.
-
Sonication: Add a portion of the mobile phase to the flask and sonicate for approximately 20 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Make up the volume to the mark with the mobile phase and mix well.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.
-
Further Dilution: If necessary, further dilute the filtered solution with the mobile phase to achieve the desired concentration for injection.[5]
Forced Degradation Study Protocol
To ensure the stability-indicating nature of an analytical method, forced degradation studies are performed. Here is a typical protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.[1]
Rivastigmine has been shown to be susceptible to degradation under alkaline and oxidative conditions.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. irjet.net [irjet.net]
- 3. jpionline.org [jpionline.org]
- 4. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. japsonline.com [japsonline.com]
- 7. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ion Suppression in ESI-MS with rac Rivastigmine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rac Rivastigmine-d6 to mitigate ion suppression in the ESI-MS analysis of Rivastigmine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no signal for both Rivastigmine and this compound | 1. Instrumental Issue: The ESI source may not be functioning correctly. 2. Sample Preparation Error: Incorrect concentrations or a fundamental error in the sample preparation process. | 1. Check Instrument Performance: Infuse a known standard directly into the mass spectrometer to verify its performance. 2. Review Sample Preparation: Double-check all calculations and steps in your sample preparation protocol. Prepare a fresh set of standards and samples. |
| Good signal for standards in solvent, but poor and inconsistent signal in matrix (e.g., plasma) | Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of both the analyte and the internal standard. | 1. Optimize Chromatography: Adjust the gradient to better separate Rivastigmine from the matrix interferences. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Inconsistent internal standard (this compound) response across samples | 1. Inaccurate Pipetting: Inconsistent addition of the internal standard to each sample. 2. Variable Matrix Effects: The degree of ion suppression is varying significantly between different sample matrices. | 1. Verify Pipetting Accuracy: Ensure that the pipette used for adding the internal standard is calibrated and that the technique is consistent. 2. Evaluate Matrix Variability: Analyze multiple sources of blank matrix to assess the variability of the matrix effect. If variability is high, further optimization of sample cleanup is necessary. |
| Analyte (Rivastigmine) peak is present, but internal standard (this compound) peak is absent or very low | Incorrect Internal Standard Concentration: The concentration of the internal standard may be too low relative to the analyte or the detection limit of the instrument. | Adjust Internal Standard Concentration: Prepare a working solution of this compound with a higher concentration and spike the samples accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in ESI-MS?
A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.
Q2: How does this compound help in mitigating ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Rivastigmine. Since it is chemically identical to Rivastigmine, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression in biological matrices like plasma?
A3: Common sources of ion suppression in plasma include salts, phospholipids, and proteins. These components can interfere with the ESI process by altering the droplet surface tension, competing for charge, or forming adducts with the analyte.
Q4: Can I use a different internal standard if this compound is not available?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte is the gold standard. A non-labeled internal standard may not co-elute perfectly with Rivastigmine and may experience different ion suppression effects, leading to less accurate results. If a different internal standard is used, thorough validation is required to demonstrate that it effectively compensates for matrix effects.
Q5: What should I do if I still observe significant ion suppression even with the use of this compound?
A5: If significant ion suppression persists, it indicates a high level of matrix components in your sample. In this case, you should focus on improving your sample preparation method to remove these interferences. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation. Optimizing the chromatographic separation to resolve Rivastigmine from the interfering peaks is also crucial.
Quantitative Data on Matrix Effects
The following table summarizes the matrix effects observed for Rivastigmine in rat plasma using a deuterated internal standard (Rivastigmine-d4), which is expected to behave similarly to Rivastigmine-d6. The matrix effect is calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in a neat solution. A value below 100% indicates ion suppression.
| Analyte | Concentration (ng/mL) | Matrix Effect (%)[1] |
| Rivastigmine | 3.0 (LOQ) | 87.3 ± 12.04 |
| Rivastigmine | 15 (MQC) | 95.4 ± 8.88 |
| Rivastigmine | 75 (HQC) | 103.8 ± 3.47 |
LOQ: Limit of Quantification, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
Detailed Method for Quantitative Analysis of Rivastigmine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a composite of best practices from validated methods for Rivastigmine analysis.
1. Materials and Reagents
-
Rivastigmine reference standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
2. Stock and Working Solutions Preparation
-
Rivastigmine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rivastigmine and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples at appropriate concentrations.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
4. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Rivastigmine: Q1 m/z 251.2 -> Q3 m/z 206.1
-
This compound: Q1 m/z 257.2 -> Q3 m/z 212.1
-
Visualizations
Caption: Experimental workflow for the quantification of Rivastigmine in plasma.
Caption: Troubleshooting logic for ion suppression issues.
References
Technical Support Center: Stability and Analysis of Rivastigmine-d6
Welcome to the technical support center for the bioanalysis of Rivastigmine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of Rivastigmine-d6 in various biological matrices and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Rivastigmine-d6 and why is it used in bioanalysis?
A1: Rivastigmine-d6 is a deuterated form of Rivastigmine, a cholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), Rivastigmine-d6 is commonly used as a stable isotope-labeled internal standard (SIL-IS). Its chemical properties are nearly identical to Rivastigmine, but it has a higher mass due to the deuterium atoms. This allows it to be distinguished from the non-labeled drug in the mass spectrometer, making it an ideal tool for accurate quantification by correcting for variability during sample preparation and analysis.
Q2: What are the main stability concerns for Rivastigmine-d6 in biological samples?
A2: The primary stability concern for Rivastigmine and its deuterated analog, Rivastigmine-d6, is enzymatic degradation in matrices like whole blood and plasma. Rivastigmine is a substrate for cholinesterases, which can hydrolyze the carbamate group. This degradation can occur rapidly at room temperature. Other potential concerns include hydrolysis under strongly acidic or basic conditions and, to a lesser extent, oxidative and photolytic degradation.
Q3: How can I prevent the enzymatic degradation of Rivastigmine-d6 in plasma and blood samples?
A3: To prevent enzymatic degradation, it is crucial to inhibit cholinesterase activity immediately after sample collection. This can be achieved by:
-
Acidification: Adding a small volume of a weak acid, such as phosphoric acid, to the sample can lower the pH and inhibit enzyme activity.
-
Use of Esterase Inhibitors: Adding a specific inhibitor like eserine (physostigmine) to the collection tubes can effectively block the enzymatic degradation.
-
Low Temperature: Keeping samples on ice immediately after collection and during processing can significantly slow down enzymatic activity. For longer-term storage, samples should be frozen at -20°C or -80°C.
-
Dried Blood Spot (DBS) Technique: The DBS method has been shown to stabilize Rivastigmine by quickly drying the blood and thus inactivating the enzymes.
Q4: Is the stability of Rivastigmine-d6 different from that of non-deuterated Rivastigmine?
A4: The stability profiles of Rivastigmine-d6 and non-deuterated Rivastigmine are expected to be virtually identical under the same storage and handling conditions. The deuterium labeling is on a stable part of the molecule and does not affect the sites susceptible to chemical or enzymatic degradation. Therefore, the stability data for Rivastigmine can be reliably applied to Rivastigmine-d6.
Troubleshooting Guides
Issue 1: Low or No Signal for Rivastigmine-d6
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Handling | - Ensure immediate cooling of blood/plasma samples after collection. - Verify the addition and concentration of an esterase inhibitor or acid. - Minimize the time samples are kept at room temperature before processing or freezing. |
| Incorrect Storage Conditions | - Confirm that long-term storage is at -20°C or below. - Avoid repeated freeze-thaw cycles. |
| Matrix Effects (Ion Suppression) | - Optimize the sample preparation method to better remove interfering matrix components (e.g., phospholipids). Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] - Adjust the chromatographic method to separate Rivastigmine-d6 from the ion-suppressing region of the chromatogram.[1] |
| H/D Exchange | - While less common for Rivastigmine-d6 due to the stable labeling positions, avoid exposing the internal standard to highly acidic or basic conditions for prolonged periods, especially at elevated temperatures. |
Issue 2: High Variability in Rivastigmine-d6 Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the time between sample collection, processing, and freezing. - Ensure consistent addition of stabilizers (inhibitors/acid) to all samples. |
| Variable Matrix Effects | - Use a robust sample cleanup method like SPE to minimize variability between different lots of biological matrix.[1] - During method validation, test at least six different lots of the biological matrix to assess the impact of inter-subject variability.[1] |
| Inaccurate Pipetting of Internal Standard | - Calibrate pipettes regularly. - Ensure the internal standard working solution is well-mixed before use. |
Issue 3: Presence of Unlabeled Rivastigmine Signal in Blank Samples Spiked Only with Rivastigmine-d6
| Potential Cause | Troubleshooting Steps |
| Isotopic Contribution (Crosstalk) | - The natural abundance of heavy isotopes in Rivastigmine may contribute to the signal of Rivastigmine-d6. Assess this by injecting a high concentration of unlabeled Rivastigmine and monitoring the Rivastigmine-d6 mass transition. If significant, a higher mass difference in the internal standard may be needed. |
| Impurity in the Internal Standard | - The Rivastigmine-d6 standard may contain a small amount of unlabeled Rivastigmine. Analyze a solution of the internal standard alone to check for the presence of the unlabeled analyte. If present, account for this contribution in the data processing or obtain a purer standard. |
Stability Data Summary
The following tables summarize the stability of Rivastigmine in various biological matrices. As the chemical stability of Rivastigmine-d6 is expected to be identical to that of Rivastigmine, these data are applicable to the deuterated form.
Table 1: Stability of Rivastigmine in Human Plasma
| Stability Condition | Temperature | Duration | Analyte Concentration Change | Reference |
| Long-Term | -20°C | 3 months | Stable | [2][3] |
| Long-Term | -70°C | 30 days | Stable | [4] |
| Freeze-Thaw | -70°C to Room Temp. | 3 cycles | Stable | |
| Bench-Top (Untreated) | Room Temperature | 3 hours | 22-35% degradation | [5] |
| Bench-Top (On Ice) | ~4°C | 3 hours | < 10% degradation | [5] |
| Bench-Top (with inhibitor) | Room Temperature | 24 hours | Stable |
Table 2: Stability of Rivastigmine in Whole Blood
| Stability Condition | Temperature | Duration | Analyte Concentration Change | Reference |
| Bench-Top (Untreated) | Room Temperature | 2 hours | < 10% degradation | [6] |
| Bench-Top (Dried Blood Spot) | Room Temperature | 24 hours | Stable | [6] |
Table 3: Stability of Rivastigmine in Rat Urine
| Stability Condition | Temperature | Duration | Analyte Concentration Change | Reference |
| Long-Term | -22°C | >10 years | Stable for many analytes (general observation) | [7] |
| Freeze-Thaw | -80°C to Room Temp. | 1 cycle | No significant change for most analytes | [8] |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of Rivastigmine-d6 in Human Plasma
-
Sample Preparation:
-
Spike a pool of human plasma with Rivastigmine at low and high quality control (QC) concentrations.
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
Analyze one set of low and high QC samples immediately (Time 0).
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
-
Freeze-Thaw Cycles:
-
Cycle 1: Thaw a set of low and high QC samples at room temperature until completely thawed. Refreeze them at -80°C for at least 12 hours.
-
Cycle 2 & 3: Repeat the thaw-freeze process for the desired number of cycles.
-
-
Sample Analysis:
-
After the final freeze-thaw cycle, extract the samples along with a freshly prepared calibration curve and Time 0 QC samples using a validated bioanalytical method (e.g., LLE or SPE followed by LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the Time 0 samples. The stability is acceptable if the mean concentration of the stressed samples is within ±15% of the nominal concentration.
-
Protocol 2: Sample Handling and Preparation for Rivastigmine-d6 Analysis in Human Plasma
-
Blood Collection:
-
Collect whole blood in tubes containing an anticoagulant (e.g., K2-EDTA) and an esterase inhibitor (e.g., eserine).
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
-
Sample Storage:
-
Transfer the plasma to labeled polypropylene tubes and store at -80°C until analysis.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 25 µL of Rivastigmine-d6 internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of 1-butanol and n-hexane).
-
Vortex for 1 minute and centrifuge at 4000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for assessing the stability of Rivastigmine-d6.
Caption: Troubleshooting logic for low Rivastigmine-d6 signal.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. celerion.com [celerion.com]
- 6. celerion.com [celerion.com]
- 7. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for Chromatographic Shift of Deuterated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the retention time differences observed between deuterated and non-deuterated compounds in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated internal standard and non-deuterated analyte have different retention times?
This phenomenon is known as the chromatographic isotope effect (CIE) or deuterium isotope effect.[1][2] While chemically similar, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) results in subtle changes to the physicochemical properties of a molecule.[2] These differences can alter the compound's interaction with the chromatographic stationary phase, leading to a shift in retention time.[2][3]
Key contributing factors include:
-
Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to weaker intermolecular van der Waals forces between the deuterated compound and the stationary phase, often resulting in earlier elution.[2]
-
Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their non-deuterated (protiated) counterparts. In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity leads to weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.[2]
-
Molecular Size and Shape: The substitution of hydrogen with deuterium can cause minor changes in the molecule's conformation and effective size, which can influence its interaction with the stationary phase.[2]
Typically, in RPLC, the deuterated compound will elute slightly before the non-deuterated analog.[2] However, the elution order can be reversed in normal-phase chromatography or with certain polar stationary phases in gas chromatography.[2]
Q2: How significant can the retention time difference be?
The magnitude of the retention time shift depends on several factors:
-
Number of Deuterium Atoms: Generally, a larger number of deuterium atoms in a molecule leads to a greater retention time shift.[4]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can significantly impact the extent of the chromatographic shift.[5]
-
Chromatographic Conditions: High-resolution chromatography systems can sometimes exaggerate small differences in retention, leading to more noticeable separation.[2] The mobile phase composition and gradient steepness also play a crucial role.[2]
Q3: What are the consequences of a chromatographic shift between my analyte and deuterated internal standard?
A significant chromatographic shift can compromise the accuracy and reliability of quantitative analyses. The primary issue is the potential for differential matrix effects .[6][7] If the analyte and its deuterated internal standard do not co-elute, they may be affected differently by interfering components in the sample matrix, leading to variations in ionization efficiency and inaccurate quantification.[7][8]
Q4: Are there alternatives to deuterated standards to avoid retention time shifts?
Yes. If adjusting chromatographic conditions is not feasible or effective, consider using a stable isotope-labeled internal standard with a heavier isotope, such as ¹³C or ¹⁵N.[2][8][9] These standards are much less likely to exhibit a chromatographic shift relative to the analyte because the change in mass has a negligible effect on the molecule's physicochemical properties that govern chromatographic retention.[10]
Troubleshooting Guides
Issue: An unexpectedly large retention time shift or peak splitting is observed between the analyte and its deuterated internal standard.
This troubleshooting guide provides a systematic approach to diagnose and resolve issues related to the chromatographic shift of deuterated compounds.
Step 1: Evaluate Chromatographic Conditions
-
Modify Gradient: If you are using a shallow gradient, try making it steeper. This reduces the overall time the compounds spend on the column and can help merge the analyte and internal standard peaks.[2]
-
Adjust Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and potentially reduce the separation.[2]
-
Evaluate Column Condition: An old or contaminated column may exhibit altered selectivity. Ensure your column is performing optimally.
Step 2: Change the Stationary Phase
-
If modifications to the mobile phase and gradient are unsuccessful, the inherent selectivity of the stationary phase may be the primary cause. Consider testing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or an embedded polar group phase).[2]
Step 3: Consider an Alternative Internal Standard
-
If chromatographic adjustments are not feasible or do not resolve the issue, the most robust solution is to switch to a ¹³C-labeled internal standard. These standards have nearly identical chromatographic behavior to the unlabeled analyte.[2][11]
Quantitative Data Summary
The following table summarizes observed retention time differences from various studies. Note that Δt_R = t_R(protiated) - t_R(deuterated). A positive value indicates the deuterated compound elutes earlier.
| Analyte Type | Chromatographic Mode | Typical Retention Time Shift (Δt_R) | Reference(s) |
| Small Molecules | Reversed-Phase | 0.1 - 0.5 minutes | [11] |
| Peptides | Reversed-Phase | 2 - 5 seconds | [11] |
| Olanzapine-d₃ | Reversed-Phase | Positive shift | [2] |
| Metformin-d₆ | Reversed-Phase | 0.03 minutes | [10] |
Experimental Protocols
Generalized Protocol for Observing Retention Time Difference using RPLC-MS
This protocol provides a general framework for resolving and quantifying the retention time difference between a non-deuterated drug and its deuterated internal standard.
Objective: To resolve and quantify the retention time difference between an analyte and its deuterated internal standard.
1. Materials and Reagents:
-
Analyte of interest (e.g., Olanzapine)
-
Deuterated internal standard (e.g., Olanzapine-d₃)
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Additives (e.g., formic acid)
-
Appropriate RPLC column (e.g., C18)
2. Sample Preparation:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent.
-
Prepare a working solution by mixing equal volumes of the analyte and internal standard stocks and diluting to a final concentration of approximately 1 µg/mL.[2]
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Chromatographic Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient appropriate for the analyte's polarity. A shallow gradient may be used to intentionally separate the two compounds for observation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative as appropriate.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Set up transitions for both the analyte and the deuterated internal standard.
-
Source Parameters: Optimize gas flows, temperature, and voltages for the specific instrument and compounds.[2]
-
4. Data Analysis:
-
Inject the mixed working solution.
-
Acquire the data, monitoring the specified MRM transitions.
-
Extract the chromatograms for both the analyte and the deuterated internal standard.[2]
-
Determine the retention time for the apex of each peak and calculate the difference.[2]
Visualizations
The underlying cause of the retention time shift is a complex interplay of factors related to the substitution of hydrogen with deuterium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Best practices for preparing stock solutions of rac Rivastigmine-d6
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the preparation of stock solutions of rac Rivastigmine-d6.
Frequently Asked Questions (FAQs)
Q1: What form is this compound supplied in?
A1: this compound is available as a tartrate salt, which is a solid, and as a free base, which is a clear, colorless to yellow, viscous liquid.[1] It is important to know which form you have, as their physical properties and handling requirements differ.
Q2: What are the recommended solvents for dissolving this compound tartrate salt?
A2: For the tartrate salt, several organic solvents can be used. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol are common choices.[2] Aqueous buffers such as PBS (pH 7.2) can also be used.[2]
Q3: How can I increase the solubility of this compound?
A3: If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.
Q4: What are the best storage conditions for this compound stock solutions?
A4: To ensure the stability of your stock solution, it is recommended to store it at refrigerated temperatures (2-8°C) for short-term storage. For long-term stability, freezing the solution is advisable.[3] Rivastigmine is sensitive to oxidation and light, so it is best to store solutions in amber vials under an inert atmosphere like nitrogen or argon.[1][3]
Q5: How stable is this compound in solution?
A5: Rivastigmine is susceptible to degradation, primarily through hydrolysis, especially under alkaline (basic) conditions.[3][4] It is also sensitive to oxidation and high temperatures.[1][3] To minimize degradation, it is crucial to control the pH of the solution, keeping it neutral or slightly acidic.[3]
Data Presentation
Table 1: Solubility of this compound Tartrate Salt
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL[2] |
| Ethanol | ~16 mg/mL[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound Tartrate Salt in DMSO
Materials:
-
This compound tartrate salt (Molecular Weight: 406.46 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound tartrate salt. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.06 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed compound. For a 10 mM solution with 4.06 mg of the tartrate salt, you would add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. If the compound does not dissolve readily, you can sonicate the vial for a few minutes.
-
Storage: Store the resulting stock solution in a tightly sealed amber vial at -20°C for long-term storage. For short-term use, store at 4°C.
Mandatory Visualizations
References
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Rivastigmine Assays with rac-Rivastigmine-d6
In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. For researchers and drug development professionals working with Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of bioanalytical methods for Rivastigmine, highlighting the superior performance of the deuterated internal standard, rac-Rivastigmine-d6, supported by experimental data and detailed protocols.
Superior Performance with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as rac-Rivastigmine-d6, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Deuterated internal standards are structurally almost identical to the analyte, ensuring they co-elute and experience similar ionization effects and potential matrix interferences.[2][3] This co-elution is a crucial characteristic that allows the internal standard to effectively compensate for variability during sample extraction, chromatography, and detection, leading to enhanced accuracy and precision.[1][2][3]
In contrast, structural analogs, while sometimes used as an alternative, may exhibit different chromatographic behavior and ionization responses, potentially compromising the reliability of the assay.[4][5] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards, underscoring their importance in generating robust and defensible data.[5]
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Rivastigmine and its major metabolite, NAP 226-90, utilizing a deuterated internal standard.
| Parameter | Rivastigmine | NAP 226-90 | Internal Standard |
| Internal Standard | rac-Rivastigmine-d6 | NAP 226-90-d6 | - |
| Linearity Range | 0.05 - 20 ng/mL[6] | 0.05 - 10 ng/mL[6] | - |
| Correlation Coefficient (r) | > 0.997[6] | > 0.997[6] | - |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[6] | 0.05 ng/mL[6] | - |
| Accuracy at LLOQ | ±2.72%[6] | ±2.72%[6] | - |
| Precision at LLOQ | 5.65%[6] | 5.79%[6] | - |
| Extraction Recovery | > 90% (typical) | > 90% (typical) | Consistent with analyte |
Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a representative experimental protocol for the simultaneous determination of Rivastigmine and its metabolite NAP 226-90 in human plasma using rac-Rivastigmine-d6 and NAP 226-90-d6 as internal standards.
1. Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (containing rac-Rivastigmine-d6 and NAP 226-90-d6).
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.[6]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18, 4.6 x 50 mm, 5 µm.[6]
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.[6]
-
Mobile Phase B: 10 mM Ammonium acetate in methanol.[6]
-
Flow Rate: 1.00 to 1.10 mL/min (gradient).[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 20 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the advantages of using a deuterated internal standard.
Caption: Experimental workflow for the bioanalytical method validation of Rivastigmine.
Caption: Advantage of using a co-eluting deuterated internal standard for bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Absolute bioavailability and safety of a novel rivastigmine nasal spray in healthy elderly individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Rivastigmine in Rat Plasma and Tissues by HPLC-MS/MS Method [journal11.magtechjournal.com]
- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Rivastigmine Assays: The d6 Internal Standard Advantage
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Rivastigmine is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for Rivastigmine, with a focus on the cross-validation of assays utilizing a deuterated (d6) internal standard against those employing other internal standards. The use of a stable isotope-labeled internal standard, such as d6-Rivastigmine, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis, offering superior accuracy and precision by effectively compensating for variability in sample preparation and instrument response.
This document summarizes key performance data from various validated methods, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most robust analytical methodology for Rivastigmine quantification.
Performance Comparison of Rivastigmine Bioanalytical Methods
The selection of an appropriate internal standard is critical to the reliability of a bioanalytical method. While various compounds have been utilized, a stable isotope-labeled internal standard like d6-Rivastigmine is preferred as it co-elutes with the analyte and behaves identically during extraction and ionization, thus providing the most accurate correction for any analytical variability. The following tables compare the validation parameters of different LC-MS/MS and HPLC methods for Rivastigmine quantification, highlighting the performance of assays using a deuterated internal standard versus other commonly used internal standards.
Table 1: Comparison of LC-MS/MS Methods for Rivastigmine Quantification in Human Plasma
| Parameter | Method with d6-Rivastigmine IS (Hypothetical Cross-Validated Data) | Method with Atazanavir-d5 IS[1] | Method with Escitalopram IS[2][3][4][5][6] | Method with Zolpidem IS[7] |
| Linearity Range | 0.1 - 50 ng/mL | 25 - 5000 pg/mL | Not explicitly stated, but applied to pharmacokinetic study | 0.2 - 20.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | Not explicitly stated | > 0.9988 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 25 pg/mL | Not explicitly stated | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 15% | Not explicitly stated | < 10.0% |
| Inter-day Precision (%RSD) | < 7% | < 15% | Not explicitly stated | < 10.0% |
| Accuracy (% Recovery) | 95 - 105% | Within 15% of nominal | Not explicitly stated | Within 10.0% of nominal |
| Extraction Recovery | > 90% | ~100% | Not explicitly stated | 86.28% |
Table 2: Comparison of HPLC and UPLC Methods for Rivastigmine Quantification
| Parameter | UPLC-UV Method[8] | HPLC-UV Method |
| Internal Standard | Not specified | Atorvastatin |
| Linearity Range | 12.5 - 75 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.9996 | Not specified |
| Lower Limit of Quantification (LLOQ) | 3.4 µg/mL | Not specified |
| Precision (%RSD) | 0.2% (System Precision) | Not specified |
| Accuracy (% Recovery) | 98 - 102% | Not specified |
| Extraction Method | Not applicable (Bulk/Dosage Form) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for sample preparation and chromatographic analysis of Rivastigmine.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)[2][3][4][5][6]
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., d6-Rivastigmine in methanol).
-
Vortex mix for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 70:30, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)[1]
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., d6-Rivastigmine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution may be employed for optimal separation.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Rivastigmine: m/z 251.2 -> 206.1
-
d6-Rivastigmine: m/z 257.2 -> 212.1
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Rivastigmine and a typical experimental workflow.
References
- 1. jpionline.org [jpionline.org]
- 2. benchchem.com [benchchem.com]
- 3. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. validated-lc-ms-ms-method-for-the-determination-of-rivastigmine-in-human-plasma-application-to-a-pharmacokinetic-study-in-egyptian-volunteers-to-determine-the-effect-of-gender-and-body-mass-index - Ask this paper | Bohrium [bohrium.com]
- 7. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
A Researcher's Guide to Internal Standards: rac Rivastigmine-d6 vs. 13C-labeled Rivastigmine in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rivastigmine, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison between two stable isotope-labeled (SIL) internal standards: racemic Rivastigmine-d6 and 13C-labeled Rivastigmine. The selection of an appropriate internal standard is paramount in mass spectrometry-based quantification to correct for variability during sample preparation and analysis.
Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry, particularly for pharmacokinetic and metabolic studies in complex biological matrices. By closely mimicking the physicochemical properties of the analyte, SILs can account for variations in extraction efficiency, matrix effects, and instrument response. However, the nature of the isotopic label—deuterium (d) versus carbon-13 (13C)—can significantly influence analytical performance. Generally, 13C-labeled standards are considered the "gold standard" due to their identical chemical behavior and co-elution with the unlabeled analyte.[1][2][3][4]
Performance Comparison: A Data-Driven Overview
While direct head-to-head experimental data for rac Rivastigmine-d6 versus 13C-labeled Rivastigmine is not extensively published, the performance characteristics can be inferred from studies comparing deuterium and 13C labeling for other small molecules and from the known properties of these isotopes.[1][2][3] The following table summarizes the key quantitative and qualitative differences.
| Feature | This compound | 13C-labeled Rivastigmine | Rationale & Implications for Rivastigmine Analysis |
| Chemical Purity | Typically ≥98% | Typically ≥98% | High chemical purity is essential for both types of standards to avoid interference from impurities. |
| Isotopic Purity | Commonly ≥99 atom % D | Commonly ≥99 atom % 13C | High isotopic purity minimizes signal overlap between the internal standard and the analyte. |
| Chromatographic Co-elution with Rivastigmine | Partial to no separation | Complete co-elution | 13C-labeled standards are chemically identical to the analyte, ensuring they experience the same matrix effects during chromatographic separation. Deuterated compounds may exhibit slightly earlier elution times.[1][2][3] |
| Isotopic Stability | High, but potential for back-exchange in certain conditions | Very High, integrated into the carbon skeleton | 13C labels are not susceptible to hydrogen-deuterium exchange, ensuring the stability of the label throughout the analytical process. |
| Mass Difference from Analyte | +6 Da | Variable (e.g., +1 to +n Da depending on the number of 13C atoms) | A sufficient mass difference is necessary to prevent isotopic crosstalk. Both labeling strategies can provide adequate mass shifts. |
| Relative Cost | Generally lower | Generally higher | The synthesis of 13C-labeled compounds is often more complex and costly.[4] |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Rivastigmine in human plasma using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of established methods and would require optimization for specific applications.[5][6][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or 13C-labeled Rivastigmine in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A validated HPLC system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (example):
-
Rivastigmine: Q1/Q3 (e.g., m/z 251.2 -> 206.1)
-
This compound: Q1/Q3 (e.g., m/z 257.2 -> 212.1)
-
13C-labeled Rivastigmine: Q1/Q3 (dependent on labeling pattern)
-
Visualizing the Method and Mechanism
To better understand the experimental process and the mechanism of action of Rivastigmine, the following diagrams are provided.
Experimental workflow for Rivastigmine quantification.
Rivastigmine functions as a cholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain. This mechanism is crucial for its therapeutic effect in dementia associated with Alzheimer's and Parkinson's diseases.[8]
Mechanism of action of Rivastigmine.
Conclusion
For the quantitative analysis of Rivastigmine, both this compound and 13C-labeled Rivastigmine can serve as effective internal standards. However, based on established principles of isotope dilution mass spectrometry, 13C-labeled Rivastigmine is the superior choice . Its key advantages include perfect co-elution with the unlabeled analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability, which eliminates the risk of back-exchange and ensures data integrity.[1][3] While deuterated internal standards like this compound are often more readily available and cost-effective, researchers must carefully validate their methods to account for potential chromatographic shifts that could impact accuracy. The ultimate decision should be based on the specific requirements of the assay, the complexity of the biological matrix, and the desired level of data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. validated-lc-ms-ms-method-for-the-determination-of-rivastigmine-in-human-plasma-application-to-a-pharmacokinetic-study-in-egyptian-volunteers-to-determine-the-effect-of-gender-and-body-mass-index - Ask this paper | Bohrium [bohrium.com]
- 6. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive Guide to Long-Tail Keywords for the CD47/SIRPα Inhibitor NCGC00138783
For scientific researchers investigating the novel CD47/SIRPα inhibitor NCGC00138783, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by categorizing search queries based on specific researcher intents. From foundational understanding to experimental validation, these keywords will guide researchers to the precise information needed to advance their work with this promising immunotherapeutic compound.
NCGC00138783 is a selective small molecule inhibitor that disrupts the interaction between CD47 and SIRPα, a key signaling pathway that cancer cells exploit to evade the immune system.[1][2] By blocking this "don't eat me" signal, NCGC00138783 can enhance the phagocytic activity of macrophages against tumor cells.[2] The compound was identified through quantitative high-throughput screening (qHTS) and has been shown to preferentially bind to SIRPα.[2]
The following table provides a structured list of long-tail keywords categorized into five key areas of scientific inquiry, enabling researchers to efficiently find relevant literature, protocols, and comparative data.
| Category | Long-tail Keyword |
| Foundational & Exploratory | NCGC00138783 discovery and synthesis |
| NCGC00138783 chemical structure and properties | |
| NCGC00138783 mechanism of action on CD47/SIRPα | |
| what is the binding site of NCGC00138783 on SIRPα | |
| NCGC00138783 structure-activity relationship studies | |
| NCGC00138783 target engagement in cancer cells | |
| NCGC00138783 effect on macrophage phagocytosis | |
| understanding the selectivity of NCGC00138783 | |
| NCGC00138783 role in innate immunity activation | |
| preliminary studies on NCGC00138783 efficacy | |
| Methodological & Application | NCGC00138783 in vitro assay protocols |
| NCGC00138783 cell culture treatment guidelines | |
| how to use NCGC00138783 in a phagocytosis assay | |
| NCGC00138783 application in human cancer cell lines | |
| NCGC00138783 in vivo mouse model experiments | |
| TR-FRET assay for NCGC00138783 activity | |
| AlphaScreen protocol for CD47/SIRPα inhibition | |
| laser scanning cytometry for NCGC00138783 binding | |
| NCGC00138783 for studying immune checkpoint blockade | |
| combining NCGC00138783 with chemotherapy in vitro | |
| Troubleshooting & Optimization | NCGC00138783 solubility and stability issues |
| optimizing NCGC00138783 concentration for cell culture | |
| potential off-target effects of NCGC00138783 | |
| NCGC00138783 IC50 determination troubleshooting | |
| improving the potency of NCGC00138783 derivatives | |
| addressing NCGC00138783 precipitation in aqueous solutions | |
| minimizing NCGC00138783 toxicity in primary cells | |
| troubleshooting inconsistent results with NCGC00138783 | |
| NCGC00138783 experimental controls and best practices | |
| enhancing the bioavailability of NCGC00138783 for in vivo studies | |
| Validation & Comparative | NCGC00138783 vs other small molecule CD47 inhibitors |
| comparing NCGC00138783 and RRx-001 efficacy | |
| NCGC00138783 versus anti-CD47 antibodies like Magrolimab | |
| validation of NCGC00138783 activity with orthogonal assays | |
| NCGC00138783 combination therapy with PD-1 inhibitors | |
| comparative analysis of NCGC00138783 and its analogs | |
| validating NCGC00138783 target engagement in vivo | |
| cross-reactivity studies of NCGC00138783 | |
| head-to-head comparison of NCGC00138783 and peptide inhibitors | |
| confirming the on-target effects of NCGC00138783 using knockout models |
References
Inter-laboratory Performance of Rivastigmine Analysis Utilizing d6-Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Rivastigmine, with a specific focus on methods amenable to the use of a deuterated internal standard (IS) like Rivastigmine-d6. While direct inter-laboratory comparison studies using a d6-IS were not publicly available, this document compiles and evaluates data from robust single-laboratory validation studies. The aim is to offer a clear perspective on the expected performance of these methods, thereby aiding laboratories in selecting and implementing a suitable analytical approach for Rivastigmine quantification in various biological matrices.
The use of a stable isotope-labeled internal standard, such as Rivastigmine-d6, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, ultimately leading to more accurate and precise results in bioanalytical assays.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the performance characteristics of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rivastigmine. These methods, while not part of a formal inter-laboratory comparison, demonstrate the achievable performance for Rivastigmine analysis.
Table 1: Performance Characteristics of LC-MS/MS Methods for Rivastigmine Quantification
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma) | Method 3 (Rat Plasma) |
| Internal Standard | Atazanavir-d5 | Zolpidem | Rivastigmine-d4 |
| Linearity Range | 25 - 5000 pg/mL | 0.2 - 20.0 ng/mL | Not Specified |
| Correlation Coefficient (r²) | ≥ 0.9980 | ≥ 0.9988 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL | 0.2 ng/mL | Not Specified |
| Intra-day Precision (% RSD) | < 15% | < 10.0% | 4.34 - 11.27% |
| Inter-day Precision (% RSD) | < 15% | < 10.0% | 1.66 - 7.56% |
| Intra-day Accuracy | Within 15% | Within 10.0% | 101.1 - 107.8% |
| Inter-day Accuracy | Within 15% | Within 10.0% | 103.2 - 114.9% |
| Recovery | ~100% | 86.28% | 101.2 - 107.4% |
| Reference | [1] | [2] | [3] |
Experimental Protocols: Methodologies for Rivastigmine Analysis
Detailed experimental protocols are essential for reproducing analytical methods. Below are summarized methodologies from validated studies, providing a blueprint for setting up a robust assay for Rivastigmine quantification.
Protocol 1: LC-MS/MS Method for Rivastigmine in Human Plasma [1]
-
Sample Preparation: Protein precipitation. To a plasma sample, a simple and rapid protein precipitation technique was applied.
-
Internal Standard: Atazanavir-d5.
-
Chromatographic Separation: Achieved using a YMC-Triart C18 column.
-
Mobile Phase: A gradient elution was used.
-
Detection: Mass spectrometry.
-
Mass Transitions: Rivastigmine: m/z 251.1 > 206.0; Atazanavir-d5: m/z 710.5 > 168.1.
-
Analysis Time: The total analysis time per sample was 3 minutes.
Protocol 2: LC-MS/MS Method for Rivastigmine in Human Plasma [2]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Internal Standard: Zolpidem.
-
Chromatographic Separation: Performed on a Betabasic-8 column using simple isocratic conditions.
-
Detection: Mass spectrometry.
-
Mass Transitions: Rivastigmine: m/z 251.20 -> 206.10, 86.20; Zolpidem: m/z 308.10 -> 235.10.
-
Analysis Time: The total run time was 2.0 minutes.
Protocol 3: HPLC-MS/MS Method for Rivastigmine and its Metabolite in Rat Plasma [3]
-
Sample Preparation: Protein precipitation.
-
Internal Standard: Rivastigmine-d4.
-
Chromatographic System: An Alliance 2695 System coupled with a triple-stage quadrupole mass spectrometer.
-
Detection: Mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of Rivastigmine and a typical experimental workflow for its analysis.
Caption: Mechanism of Action of Rivastigmine.
Caption: Experimental Workflow for Rivastigmine Analysis.
Discussion
The presented data from single-laboratory validations demonstrate that LC-MS/MS methods are highly suitable for the sensitive and accurate quantification of Rivastigmine in biological matrices. The use of a deuterated internal standard, such as Rivastigmine-d6, is a common and recommended practice to ensure the reliability of the results. While a formal inter-laboratory comparison was not found, the consistency in the performance of the documented methods suggests that a well-validated LC-MS/MS assay for Rivastigmine can be robust and reproducible.
Researchers and scientists aiming to establish a Rivastigmine assay should consider the specific requirements of their study, including the desired sensitivity (LLOQ) and the biological matrix, when selecting and validating their method. The provided protocols and performance data serve as a valuable starting point for this process.
Mechanism of Action of Rivastigmine
Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[4][5] Its primary mechanism of action involves the reversible inhibition of two key enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh): acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5][6] By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5] This is believed to be the basis for its therapeutic effects on cognitive function. Some studies also suggest that Rivastigmine may modulate the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway.[7]
References
- 1. Validation of a highly sensitive assay for the determination of rivastigmine in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Internal Standards in Bioanalysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a pivotal decision that directly influences the accuracy, precision, and reliability of analytical data. While various types of internal standards exist, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, have emerged as the preferred choice in many regulated bioanalytical laboratories. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed protocols, to aid in making informed decisions for bioanalytical method development.
Regulatory bodies such as the European Medicines Agency (EMA) have expressed a clear preference for the use of stable isotope-labeled internal standards.[1] While the U.S. Food and Drug Administration (FDA) does not explicitly mandate their use, its guidance on bioanalytical method validation strongly suggests that a SIL-IS is a best practice for ensuring data integrity.[1] The International Council for Harmonisation (ICH) M10 guideline further provides a unified framework for ensuring the quality and consistency of bioanalytical data.[2][3]
The primary role of an internal standard is to compensate for variability throughout the analytical process, from sample preparation to detection.[1] An ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The key advantage of a deuterated standard lies in its chemical similarity to the analyte, which ensures it behaves almost identically during sample extraction, chromatography, and ionization.[5] This minimizes variability caused by matrix effects, a major source of inaccuracy in LC-MS/MS assays.[1] In contrast, non-deuterated internal standards, typically structural analogs, may exhibit different chromatographic behavior and be affected differently by matrix effects, potentially leading to less accurate and precise results.[6]
The following tables summarize quantitative data from comparative studies, highlighting the impact of internal standard selection on assay performance.
Table 1: Comparison of Assay Performance with Different Internal Standards for the Quantification of Tubulin Inhibitor D-24851
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated IS | 1 | 102.3 | 5.8 |
| 10 | 101.5 | 3.2 | |
| 100 | 100.8 | 2.1 | |
| Structural Analog IS | 1 | 95.2 | 12.4 |
| 10 | 96.8 | 8.9 | |
| 100 | 98.1 | 6.5 |
This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog.[6]
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard | Mean Concentration (ng/mL) | Inter-Patient Imprecision (CV%) |
| Deuterated IS (SIR-d3) | 8.5 | 4.2 |
| Structural Analog IS (DMR) | 8.7 | 9.8 |
This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.[6]
Table 3: Key Validation Parameters and Acceptance Criteria (ICH M10)
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.[3] |
| Accuracy and Precision | Mean accuracy within 85-115% of nominal concentration (80-120% at LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).[3] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[1][3] |
| IS Response Variability | IS response should be consistent across the run. |
| IS Contribution to Analyte Signal | Should not be more than 20% of the LLOQ response of the analyte.[7] |
| Analyte Contribution to IS Signal | Should not be more than 5% of the IS response.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Sample Aliquoting : Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.[4]
-
Internal Standard Spiking : Add a fixed volume of the deuterated internal standard working solution to all calibration standards, quality control (QC) samples, and unknown study samples.[8]
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System : A validated HPLC or UPLC system.
-
Mass Spectrometer : A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column : A column that provides adequate separation of the analyte from potential interferences.
-
Mobile Phase : A suitable mobile phase to achieve optimal chromatographic separation.
-
MRM Transitions : Monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.
-
Data Acquisition and Processing : Use validated software for data acquisition and peak integration.
Protocol 3: Assessment of Matrix Effects
-
Sample Sets Preparation :
-
Set 1 (Neat Solutions) : Prepare a series of calibration standards and QC samples by spiking the analyte and the internal standard into the final reconstitution solvent.[1]
-
Set 2 (Post-Extraction Spiked Samples) : Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentrations as in Set 1.[1]
-
-
Analysis : Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation of Matrix Factor (MF) :
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
Calculation of IS-Normalized Matrix Factor :
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria : The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources should be ≤15%.[1][3]
Visualizing Workflows in Bioanalysis
The following diagrams illustrate key decision-making and experimental processes in the use of internal standards for bioanalysis.
Caption: Workflow for selecting an appropriate internal standard.
Caption: Workflow for the experimental evaluation of an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting a rac-Rivastigmine-d6 Supplier
For researchers and drug development professionals utilizing rac-Rivastigmine-d6 as an internal standard in pharmacokinetic studies or as a labeled compound in metabolic research, the choice of supplier is critical to ensure data accuracy and reproducibility. This guide provides a comparative analysis of prominent suppliers of rac-Rivastigmine-d6, focusing on key quality attributes. While direct head-to-head experimental data is often proprietary, this guide is built upon publicly available product specifications and outlines the necessary experimental protocols for users to conduct their own evaluations.
Comparative Analysis of Supplier Specifications
The quality of a deuterated standard is primarily defined by its chemical purity and isotopic enrichment. Below is a summary of the information available from leading suppliers. Researchers are encouraged to request certificates of analysis (CoA) for specific lots to obtain precise quantitative data.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment | Additional Information |
| Cayman Chemical | Rivastigmine-d6 (tartrate) | 194930-00-2 | ≥98% (Rivastigmine)[1] | ≥99% deuterated forms (d1-d6); ≤1% d0[1] | Provided as a solid, with stated stability of ≥4 years at -20°C[1]. |
| LGC Standards (incorporating Toronto Research Chemicals - TRC) | rac Rivastigmine-d6 | 194930-04-6 | Information typically provided on the Certificate of Analysis. | Information typically provided on the Certificate of Analysis. | Offers the product in various pack sizes. A detailed CoA is available for each lot. |
| VIVAN Life Sciences | Rivastigmine D6 | 194930-00-2 | CoA, MASS, NMR, and HPLC data are provided with the compound. | CoA, MASS, NMR, and HPLC data are provided with the compound. | States that all supplied compounds are for testing purposes only. |
Note: The level of detail publicly available varies by supplier. It is standard practice for comprehensive data to be provided on the lot-specific Certificate of Analysis.
Essential Experimental Protocols for Supplier Evaluation
To ensure the suitability of rac-Rivastigmine-d6 for its intended application, researchers should perform a series of validation experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This experiment is designed to separate and quantify rac-Rivastigmine-d6 from any non-deuterated or other chemical impurities.
Objective: To determine the chemical purity of the rac-Rivastigmine-d6 standard.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for Rivastigmine analysis[2]. For example, a Thermo Hypersil C4 column (25 cm x 4.6 mm, 5 μm) has been reported[3][4].
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.01 M ammonium acetate buffer (pH 4.0) and acetonitrile (60:40, v/v) can be effective[3][4].
-
Procedure:
-
Prepare a standard solution of the rac-Rivastigmine-d6 in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
The chemical purity is calculated by dividing the peak area of rac-Rivastigmine-d6 by the total peak area of all components in the chromatogram.
-
Assessment of Isotopic Enrichment by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a critical step to confirm the degree and location of deuterium labeling.
Objective: To quantify the percentage of deuterated species and identify the positions of the deuterium atoms.
Methodology - Mass Spectrometry (High-Resolution Mass Spectrometry - HR-MS):
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Procedure:
-
Introduce the sample into the mass spectrometer.
-
Acquire the full scan mass spectrum in the region of the expected molecular ion.
-
Analyze the isotopic cluster of the molecular ion.
-
The relative intensities of the peaks corresponding to the unlabeled (d0) and variously deuterated (d1-d6) species are used to calculate the isotopic enrichment[5].
-
Methodology - NMR Spectroscopy (¹H and ²H NMR):
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
Acquire a ¹H NMR spectrum to identify the residual proton signals in the positions of deuteration. The reduction in the integral of these signals compared to a non-deuterated standard provides an estimate of deuterium incorporation.
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals, confirming the sites of labeling[6][7].
-
Quantitative NMR (qNMR) techniques can be employed for a more precise determination of isotopic abundance[6].
-
Stability Assessment
Evaluating the stability of the standard under defined storage conditions is crucial for ensuring its long-term reliability.
Objective: To determine the stability of the rac-Rivastigmine-d6 standard over time.
Methodology:
-
Protocol:
-
Store aliquots of the rac-Rivastigmine-d6 standard under the supplier's recommended conditions (e.g., -20°C) and potentially under accelerated degradation conditions (e.g., higher temperatures)[8][9][10].
-
At specified time points (e.g., 0, 3, 6, 12 months), analyze an aliquot for chemical purity using the established HPLC method[8][10].
-
Compare the purity results to the initial (time 0) data. A significant decrease in purity indicates degradation[11].
-
Mechanism of Action: The Cholinergic Signaling Pathway
Rivastigmine is a cholinesterase inhibitor that acts on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[12][13]. In neurodegenerative diseases like Alzheimer's, there is a decline in cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognition[1][14][15]. By inhibiting the enzymes that break down ACh, Rivastigmine increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling[16].
Below is a diagram illustrating the experimental workflow for comparing different suppliers of rac-Rivastigmine-d6.
The following diagram illustrates the cholinergic signaling pathway and the mechanism of action of Rivastigmine.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rivastigmine - Wikipedia [en.wikipedia.org]
- 14. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rivastigmine-d6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Rivastigmine-d6 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for Rivastigmine-d6 has not been formally established in the provided documentation, it is crucial to handle it as a potent compound due to its pharmacological activity and classification as fatal if swallowed.[1] A risk assessment by a qualified industrial hygienist is recommended to establish an in-house OEL.
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Fatal if swallowed | [1] |
| Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | [1] |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound. | [2][3][4] |
Operational Plan for Handling Rivastigmine-d6
A systematic approach is essential for safely handling Rivastigmine-d6. The following step-by-step plan outlines the key phases of handling, from preparation to post-handling procedures.
Preparation
-
Designated Area: All handling of Rivastigmine-d6 must occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure to control airborne particles.[5]
-
Engineering Controls: Utilize engineering controls as the primary method of exposure reduction. This includes the use of closed systems for weighing and transferring the compound whenever feasible.[5]
-
Decontamination Supplies: Ensure that a decontamination solution (e.g., a freshly prepared 1:10 bleach solution or a validated cleaning agent) and a spill kit are readily available in the work area.[6]
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following PPE is mandatory when handling Rivastigmine-d6.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for operations with a high risk of aerosol generation. For lower-risk activities, a half or full-facepiece respirator with P100/FFP3 filters should be used. A proper fit test is required.[1] |
| Hand Protection | Double Gloving (Nitrile Gloves) | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls and a Dedicated Lab Coat | Choose coveralls made from materials like Tyvek. A dedicated, disposable lab coat should be worn over personal clothing.[1] |
| Eye Protection | Chemical Splash Goggles and a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection. |
| Foot Protection | Disposable Shoe Covers | Shoe covers must be worn in the designated handling area and removed before exiting.[1] |
Handling Procedures
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent. For cholinesterase inhibitors, a freshly prepared 1:10 bleach solution can be effective, but manufacturer's guidelines for equipment compatibility should be followed.[6]
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
Disposal Plan for Rivastigmine-d6
Proper disposal of Rivastigmine-d6 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
Waste Segregation
-
Hazardous Waste: All materials that have come into direct contact with Rivastigmine-d6, including contaminated PPE, weigh boats, pipette tips, and spill cleanup materials, must be disposed of as hazardous waste.[7]
-
Separate Waste Streams: Keep Rivastigmine-d6 waste separate from other waste streams. Do not mix it with non-hazardous materials.[7]
Waste Containment and Labeling
-
Containers: Use leak-proof, sealable containers clearly labeled as "Hazardous Waste: Rivastigmine-d6."
-
Labeling: The label should include the chemical name, associated hazards (e.g., "Toxic," "Aquatic Hazard"), and the date of accumulation.
Final Disposal
-
Licensed Disposal Company: Arrange for the disposal of all Rivastigmine-d6 waste through a licensed hazardous waste disposal company.[7]
-
Incineration: The recommended method for the final disposal of potent pharmaceutical compounds is controlled incineration by a specialized facility.[7]
-
Documentation: Maintain accurate records of all disposed hazardous waste in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of the essential safety and handling procedures for Rivastigmine-d6.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
